Lobelane Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H30ClN |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20;/h2-7,9-12,21-22H,8,13-18H2,1H3;1H/t21-,22+; |
InChI Key |
DACHMHAHDFIZEC-WHXBIKBMSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Lobelane Hydrochloride: A Deep Dive into its CNS Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lobelane, a defunctionalized analog of the naturally occurring alkaloid lobeline, has emerged as a significant compound of interest in neuroscience research, particularly in the development of therapeutics for psychostimulant abuse. Unlike its parent compound, lobeline, which exhibits a complex pharmacological profile with high affinity for nicotinic acetylcholine receptors (nAChRs), lobelane demonstrates a more selective mechanism of action within the central nervous system (CNS). This guide provides an in-depth exploration of lobelane's core mechanisms, focusing on its potent interaction with the vesicular monoamine transporter 2 (VMAT2) and its comparatively low affinity for nAChRs. We will delve into the quantitative data defining these interactions, detail the experimental protocols used to elucidate them, and visualize the key molecular pathways.
Primary Mechanism of Action: Inhibition of VMAT2
The principal mechanism through which lobelane exerts its effects in the CNS is the potent and competitive inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a presynaptic vesicular protein crucial for the packaging of monoamine neurotransmitters, such as dopamine (DA), norepinephrine, and serotonin, from the neuronal cytoplasm into synaptic vesicles for subsequent release.[3] By inhibiting VMAT2, lobelane disrupts this fundamental process, leading to a decrease in the vesicular storage of dopamine and a subsequent increase in its cytosolic concentration, where it is more susceptible to metabolism by monoamine oxidase (MAO).[2] This action effectively reduces the amount of dopamine available for release into the synapse, a key mechanism in the reinforcing effects of psychostimulants like methamphetamine.[1][2]
Quantitative Data: VMAT2 Inhibition
The interaction of lobelane with VMAT2 has been quantified through various in vitro assays, demonstrating its high affinity and potency. The data below summarizes key findings from radioligand binding and functional assays.
| Assay Type | Ligand/Method | Target | Lobelane Ki (nM) | Lobelane IC50 (µM) | Reference |
| Vesicular Uptake Inhibition | [³H]Dopamine | Rat Striatal Synaptic Vesicles | 45 | - | [2] |
| Radioligand Binding | [³H]Dihydrotetrabenazine ([³H]DTBZ) | Rat Striatal Synaptic Vesicles | 970 | - | [1] |
| Functional Assay | Methamphetamine-evoked DA overflow | Rat Striatal Slices | - | 0.65 | [1][2] |
Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.
These data highlight that lobelane is a potent inhibitor of VMAT2 function, with a 35-fold greater potency for inhibiting VMAT2 compared to the dopamine transporter (DAT).[2]
Signaling Pathway: VMAT2 Inhibition by Lobelane
The following diagram illustrates the mechanism of VMAT2 inhibition by lobelane and its downstream consequences on dopamine handling within the presynaptic terminal.
Secondary Interaction: Nicotinic Acetylcholine Receptors (nAChRs)
A critical distinction between lobelane and its parent compound, lobeline, is their affinity for nAChRs. Lobeline is a high-affinity ligand for several nAChR subtypes, contributing significantly to its pharmacological effects.[4][5] In contrast, lobelane, as a "defunctionalized" analog, exhibits a markedly reduced affinity for these receptors.[1] Specifically, studies have shown that lobelane has a dramatically lower affinity for the α4β2* nAChR subtype, which is highly prevalent in the CNS and a key target for nicotine.[1] This enhanced selectivity for VMAT2 over nAChRs makes lobelane a more targeted research tool and a potentially more favorable therapeutic candidate with a reduced side-effect profile.
Quantitative Data: nAChR Binding Affinity (Lobeline for Comparison)
To illustrate the selectivity of lobelane, the following table presents the high-affinity binding data for its parent compound, lobeline, at neuronal nAChRs.
| Ligand | Target | Ki (nM) | Functional Effect | Reference |
| (-)-Lobeline | Neuronal nAChRs (primarily α4β2) | 4.4 | Antagonist | [4] |
| (-)-Lobeline | α3β2* and α4β2* nAChRs | - | Potent Antagonist |
While specific Ki values for lobelane at nAChR subtypes are not prominently reported, its affinity is described as "dramatically reduced" compared to lobeline.[1]
Signaling Pathway: General nAChR Function
The diagram below shows the general mechanism of an ionotropic nAChR. For lobelane, this interaction is significantly weaker than its effect on VMAT2.
Experimental Protocols
The characterization of lobelane's binding and functional activity relies on established neuropharmacological assays. Below are detailed methodologies for key experiments.
Protocol 1: VMAT2 Radioligand Binding Assay ([³H]Dihydrotetrabenazine)
This assay determines the binding affinity of a test compound (e.g., lobelane) for VMAT2 by measuring its ability to displace a known high-affinity radioligand, [³H]dihydrotetrabenazine ([³H]DTBZ).
Materials:
-
Rat striatal tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Binding buffer (25 mM Sodium Phosphate, pH 7.4)
-
[³H]DTBZ (specific activity ~50-80 Ci/mmol)
-
Test compound (Lobelane Hydrochloride) at various concentrations
-
Non-specific binding agent (e.g., 10 µM Tetrabenazine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Synaptic Vesicle Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (containing synaptic vesicles) in the appropriate buffer.
-
Incubation: In reaction tubes, combine the synaptic vesicle preparation, a fixed concentration of [³H]DTBZ (e.g., 2-5 nM), and varying concentrations of lobelane. For determining non-specific binding, incubate a set of tubes with [³H]DTBZ and a high concentration of unlabeled tetrabenazine.
-
Equilibration: Incubate the mixture for 60-90 minutes at 30°C to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of lobelane concentration and use non-linear regression analysis to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Conclusion
This compound's mechanism of action in the CNS is primarily and selectively driven by its potent inhibition of VMAT2. This interaction disrupts the vesicular packaging of dopamine, ultimately reducing its synaptic availability. In stark contrast to its parent compound lobeline, lobelane displays significantly diminished affinity for nAChRs, rendering it a highly selective VMAT2 inhibitor.[1] This pharmacological profile makes lobelane a valuable tool for investigating the role of VMAT2 in neuropsychiatric disorders and a promising lead for the development of targeted therapeutics for conditions such as methamphetamine addiction.[2] The data and methodologies presented in this guide offer a comprehensive foundation for researchers and drug development professionals working with this important compound.
References
- 1. Lobeline analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Pharmacological Profile of Lobelane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobelane, a derivative of the natural alkaloid lobeline, has emerged as a significant pharmacological tool and a potential therapeutic agent, particularly in the context of substance use disorders. This technical guide provides an in-depth analysis of the pharmacological profile of Lobelane Hydrochloride. It details its primary mechanism of action as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), alongside its interactions with other neuronal targets. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its complex signaling interactions, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Lobelane is a synthetic analog of lobeline, an alkaloid found in the plant Lobelia inflata. While lobeline itself has a complex pharmacological profile, including activity at nicotinic acetylcholine receptors (nAChRs), lobelane has been specifically investigated for its more selective action on monoamine systems. Its hydrochloride salt is the form typically used in research settings to ensure solubility and stability. The primary focus of lobelane research has been its interaction with the vesicular monoamine transporter 2 (VMAT2), a critical protein for the packaging of neurotransmitters like dopamine into synaptic vesicles. By modulating VMAT2 function, lobelane can alter dopaminergic neurotransmission, which is a key pathway in the rewarding effects of many drugs of abuse. This guide will explore the multifaceted pharmacological properties of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for the uptake of cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles, a crucial step for their subsequent release into the synapse. Lobelane interacts with the tetrabenazine-binding site on VMAT2, thereby competitively inhibiting the transport of dopamine into vesicles.[1][2] This leads to a decrease in the vesicular pool of dopamine available for release and a subsequent increase in cytosolic dopamine, which can be metabolized by monoamine oxidase.
Beyond its potent effects on VMAT2, lobelane also exhibits activity at other neuronal targets, though with lower affinity. It is an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] Furthermore, it demonstrates antagonist activity at μ-opioid receptors.[3] Unlike its parent compound, lobeline, lobelane has a significantly reduced affinity for nicotinic acetylcholine receptors, making it a more selective tool for studying VMAT2.[1][4]
Signaling Pathway of Lobelane at the Dopaminergic Synapse
The following diagram illustrates the proposed mechanism of action of this compound at a dopaminergic nerve terminal.
Caption: Lobelane's inhibition of VMAT2 decreases vesicular dopamine storage.
Pharmacodynamics
The functional consequences of lobelane's interactions with its molecular targets are a reduction in the rewarding effects of psychostimulants like methamphetamine. By inhibiting VMAT2, lobelane potently decreases methamphetamine-evoked dopamine overflow.[1][5] This attenuation of dopamine release is believed to underlie its ability to reduce methamphetamine self-administration in preclinical models.
Pharmacokinetics
Pharmacokinetic studies of lobeline, the parent compound of lobelane, in rats provide insights into its absorption, distribution, metabolism, and excretion. After intravenous administration, lobeline exhibits a rapid distribution phase followed by a slower elimination phase.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of lobelane and its parent compound, lobeline, at various molecular targets, as well as the pharmacokinetic parameters of lobeline.
Table 1: In Vitro Binding Affinities (Ki) of Lobelane and Lobeline
| Compound | Target | Ki (nM) | Species | Reference(s) |
| Lobelane | VMAT2 ([3H]DTBZ binding) | 970 | Rat | [1] |
| DAT ([3H]WIN 35,428 binding) | 1570 | Rat | [1] | |
| nAChR (α4β2) | >10,000 | - | [4] | |
| Lobeline | VMAT2 ([3H]DTBZ binding) | 2040 | Rat | [1] |
| DAT ([3H]WIN 35,428 binding) | 31600 | Rat | [1] | |
| nAChR (α4β2) | 4 | Rat | [6][7] | |
| µ-Opioid Receptor ([3H]DAMGO binding) | 740 | Guinea Pig |
Table 2: In Vitro Functional Inhibition (IC50) of Lobelane and Lobeline
| Compound | Assay | IC50 (µM) | Species | Reference(s) |
| Lobelane | Inhibition of Methamphetamine-Evoked Dopamine Overflow | 0.65 | Rat | [1][5] |
| Lobeline | Inhibition of Methamphetamine-Evoked Dopamine Overflow | 0.42 | Rat | [1][5] |
| Inhibition of [3H]Dopamine Uptake into Synaptic Vesicles | 0.88 | Rat | [8] | |
| Inhibition of [3H]Dopamine Uptake into Synaptosomes | 80 | Rat | [8] |
Table 3: Pharmacokinetic Parameters of Lobeline in Rats (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-6h (ng·h/mL) | t1/2 (h) | Reference(s) |
| 1 | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 | [3] |
| 5 | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 | [3] |
| 10 | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
VMAT2 Binding Assay ([3H]Dihydrotetrabenazine Binding)
This assay determines the binding affinity of a compound to VMAT2 by measuring the displacement of a radiolabeled ligand, [3H]dihydrotetrabenazine ([3H]DTBZ).
Workflow Diagram:
Caption: Workflow for a VMAT2 radioligand binding assay.
Detailed Protocol:
-
Preparation of Synaptic Vesicles:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet synaptic vesicles.
-
Resuspend the vesicle pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of [3H]DTBZ (e.g., 2 nM).
-
Add the synaptic vesicle preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., 10 µM tetrabenazine).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of lobelane that inhibits 50% of specific [3H]DTBZ binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of [3H]dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.
Detailed Protocol:
-
Preparation of Synaptosomes:
-
Dissect rat striata and homogenize in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal preparation with varying concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [3H]dopamine (e.g., 10 nM).
-
Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters.
-
Non-specific uptake is determined in the presence of a potent DAT inhibitor (e.g., 10 µM cocaine or GBR12909).
-
Calculate the IC50 value for the inhibition of dopamine uptake.
-
Preclinical Evaluation in Animal Models
The potential therapeutic utility of this compound for substance use disorders has been evaluated in rodent models of drug self-administration. In these models, animals are trained to perform an operant response (e.g., lever pressing) to receive an infusion of a drug of abuse, such as methamphetamine. Pre-treatment with lobelane has been shown to decrease the rate of methamphetamine self-administration, suggesting it reduces the reinforcing effects of the psychostimulant.
Conclusion
This compound is a valuable pharmacological agent with a primary mechanism of action as a VMAT2 inhibitor. Its selectivity over nicotinic acetylcholine receptors, compared to its parent compound lobeline, makes it a more precise tool for investigating the role of VMAT2 in neurotransmission and behavior. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for methamphetamine addiction. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding [scite.ai]
- 5. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 8. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Discovery of Lobelane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobelane, a significant minor alkaloid derived from Lobelia inflata and a synthetic analogue of lobeline, has garnered considerable attention in the scientific community for its potential as a therapeutic agent in the treatment of psychostimulant addiction. This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of Lobelane Hydrochloride. It details the primary synthetic pathways, presents key quantitative data on its biological activity, and illustrates its interaction with neural signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Discovery and Background
Lobelane emerged from research focused on the alkaloids of Lobelia inflata, a plant historically used for various medicinal purposes. While lobeline is the major alkaloid, studies on its defunctionalized analogue, lobelane, revealed a more selective and potent interaction with the vesicular monoamine transporter 2 (VMAT2). This discovery shifted focus towards lobelane as a promising lead compound for developing pharmacotherapies for methamphetamine abuse, owing to its ability to attenuate the neurochemical and behavioral effects of the psychostimulant.
Chemical Synthesis of this compound
The total synthesis of this compound is a multi-step process that has been approached through various routes. The most prominent and frequently cited method involves a three-step sequence starting from commercially available reagents. This section provides a detailed, synthesized protocol for this primary synthetic pathway.
Key Synthetic Steps
The synthesis can be broadly divided into three main stages:
-
Condensation: Formation of 2,6-distyrylpyridine through the condensation of 2,6-lutidine with benzaldehyde.
-
Hydrogenation: Reduction of the pyridine ring and the styryl double bonds of 2,6-distyrylpyridine to yield nor-lobelane (cis-2,6-diphenethylpiperidine).
-
N-methylation and Salt Formation: Introduction of a methyl group to the piperidine nitrogen of nor-lobelane to form lobelane, followed by conversion to its hydrochloride salt for improved stability and solubility.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,6-distyrylpyridine
-
Reaction: A mixture of 2,6-lutidine (1 equivalent) and benzaldehyde (2.2 equivalents) is heated in the presence of acetic anhydride.
-
Procedure:
-
Combine 2,6-lutidine and benzaldehyde in a round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and stir until a solid precipitate forms.
-
Collect the crude 2,6-distyrylpyridine by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-distyrylpyridine.
-
Step 2: Synthesis of nor-lobelane (cis-2,6-diphenethylpiperidine)
-
Reaction: Catalytic hydrogenation of 2,6-distyrylpyridine using Adams' catalyst (Platinum dioxide).
-
Procedure:
-
Dissolve 2,6-distyrylpyridine in a suitable solvent such as ethanol or glacial acetic acid in a high-pressure hydrogenation vessel.
-
Add Adams' catalyst (Platinum dioxide) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude nor-lobelane.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired cis-isomer.
-
Step 3: Synthesis of this compound
-
Reaction: N-methylation of nor-lobelane using formaldehyde and a reducing agent, followed by conversion to the hydrochloride salt.
-
Procedure:
-
Dissolve nor-lobelane in a solvent such as methanol or acetonitrile.
-
Add an aqueous solution of formaldehyde (37 wt. %) and sodium cyanoborohydride (NaCNBH₃).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >10.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield lobelane free base as an oil.
-
To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ether (2 N) dropwise with stirring.
-
Collect the resulting white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Mechanism of Action
Lobelane exerts its primary pharmacological effects through its interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for packaging cytoplasmic monoamines, such as dopamine, into synaptic vesicles for subsequent release into the synapse.
VMAT2 Inhibition
Lobelane acts as a competitive inhibitor of VMAT2. By binding to VMAT2, it prevents the uptake of dopamine from the cytoplasm into synaptic vesicles. This action has a significant impact on the neurochemical effects of psychostimulants like methamphetamine. Methamphetamine typically causes a massive release of dopamine from synaptic vesicles by reversing the action of VMAT2. Lobelane, by inhibiting VMAT2, effectively attenuates this methamphetamine-evoked dopamine release.
Dopamine Transporter (DAT) Interaction
Lobelane also exhibits inhibitory activity at the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. However, it displays significantly greater potency and selectivity for VMAT2 over DAT. This selectivity is a key feature that distinguishes it from other compounds and contributes to its therapeutic potential.
Quantitative Data
The biological activity of Lobelane and its precursor, lobeline, has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding their interaction with VMAT2 and DAT, as well as their effects on dopamine dynamics.
| Compound | Target | Assay | Value | Reference |
| Lobelane | VMAT2 | Kᵢ for [³H]DA uptake | 45 nM | |
| VMAT2 | Kᵢ for [³H]DTBZ binding | 0.97 µM | ||
| DAT | Kᵢ for [³H]DA uptake | 1.57 µM | ||
| Lobeline | VMAT2 | Kᵢ for [³H]DA uptake | ~0.88 µM | |
| VMAT2 | Kᵢ for [³H]DTBZ binding | 2.04 µM | ||
| DAT | Kᵢ for [³H]DA uptake | 31.6 µM |
Table 1: Comparative Binding Affinities (Kᵢ) of Lobelane and Lobeline at VMAT2 and DAT.
| Compound | Assay | Value | Reference |
| Lobelane | Inhibition of Methamphetamine-Evoked DA Overflow (IC₅₀) | 0.65 µM | |
| Maximum Inhibition of Methamphetamine-Evoked DA Overflow (Iₘₐₓ) | 73% | ||
| Lobeline | Inhibition of Methamphetamine-Evoked DA Overflow (IC₅₀) | 0.42 µM | |
| Maximum Inhibition of Methamphetamine-Evoked DA Overflow (Iₘₐₓ) | 56.1% |
Table 2: Inhibitory Effects of Lobelane and Lobeline on Methamphetamine-Evoked Dopamine Overflow.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway of this compound.
Signaling Pathway of Lobelane's Action
Caption: Lobelane's inhibition of VMAT2 and its effect on dopamine.
Lobelane Hydrochloride's Affinity for VMAT2 and DAT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional interaction of Lobelane Hydrochloride and its analogs with the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT). This document synthesizes key quantitative data, details the experimental methodologies used for these determinations, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of lobelane, its parent compound lobeline, and related analogs for VMAT2 and DAT. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds, particularly in the context of substance abuse disorders.[1]
Table 1: VMAT2 Binding Affinity and Functional Potency
| Compound | VMAT2 Binding (Ki, µM) | VMAT2 Function ([³H]DA Uptake Ki, nM) |
| Lobelane | 0.97[1] | 45[1] |
| Lobeline | 2.04[1] | - |
| nor-lobelane | - | 45[1] |
| (+)-trans-Lobelane | 6.46[1] | - |
| (-)-trans-Lobelane | 5.32[1] | - |
| Methamphetamine | 80.1[1] | - |
Data compiled from studies on rat brain tissue.
Table 2: DAT Functional Potency
| Compound | DAT Function ([³H]DA Uptake Ki, µM) |
| Lobelane | 1.57[1] |
| Lobeline | 31.6[1] |
Data compiled from studies on rat striatal synaptosomes.
Experimental Protocols
The determination of binding affinities and functional potencies for VMAT2 and DAT involves specific and sensitive radioligand binding and uptake assays. The following sections provide detailed methodologies for these key experiments.
VMAT2 Binding Affinity: [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay
This assay determines the affinity of a compound for the tetrabenazine binding site on VMAT2.
Materials:
-
Rat brain tissue (whole brain or striatum)
-
Sucrose solution (0.32 M, ice-cold)
-
[³H]Dihydrotetrabenazine ([³H]DTBZ)
-
Unlabeled tetrabenazine (for non-specific binding)
-
Test compounds (e.g., this compound)
-
Binding buffer (e.g., 25 mM sodium phosphate, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation:
-
Homogenize rat brain tissue (excluding cerebellum) in ice-cold 0.32 M sucrose solution.[2]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptic vesicles.
-
Resuspend the pellet in a suitable buffer.
-
-
Binding Reaction:
-
Incubate the prepared synaptic vesicles with a fixed concentration of [³H]DTBZ (e.g., 20 nM) and varying concentrations of the test compound.[3]
-
For determination of non-specific binding, incubate a set of samples with [³H]DTBZ and a high concentration of unlabeled tetrabenazine (e.g., 10 µM).[3]
-
Incubate the reaction mixtures for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).[3]
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]DTBZ binding) from competition binding curves.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
DAT Functional Potency: [³H]Dopamine ([³H]DA) Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter in synaptosomes.
Materials:
-
Rat striatal tissue
-
Krebs-Ringer-HEPES buffer (or similar)
-
[³H]Dopamine ([³H]DA)
-
Unlabeled dopamine
-
Test compounds (e.g., this compound)
-
Cocaine or nomifensine (for non-specific uptake)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat striatal tissue in an appropriate buffer.
-
Centrifuge the homogenate at low speed, and then centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in assay buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]DA.
-
To determine non-specific uptake, include samples containing a known DAT inhibitor like cocaine (e.g., 10 µM).[4]
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.[5][6]
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Lyse the cells on the filters and collect the lysate.
-
Measure the amount of [³H]DA taken up by the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the IC50 value for the inhibition of [³H]DA uptake.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound's interaction with VMAT2 and DAT.
References
- 1. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 4. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]
Lobelane Hydrochloride for Addiction Treatment: A Technical Whitepaper
Introduction
Lobelane, a synthetic analog of the natural alkaloid lobeline found in Lobelia inflata, has emerged as a significant lead compound in the development of pharmacotherapies for psychostimulant addiction, particularly methamphetamine use disorder.[1] Unlike its parent compound, lobeline, which interacts with a broad range of targets including nicotinic acetylcholine receptors (nAChRs), lobelane has been structurally modified to exhibit greater selectivity and potency as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[2][3] This enhanced selectivity for VMAT2, a critical regulator of dopamine storage and release, positions lobelane as a promising candidate for mitigating the reinforcing effects of drugs like methamphetamine.[2][4] Currently, there are no FDA-approved medications for treating methamphetamine abuse, highlighting the urgent need for novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the preclinical research on lobelane, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and the protocols used to generate these findings.
Core Mechanism of Action
Lobelane's primary mechanism for attenuating the effects of psychostimulants involves its interaction with key proteins in the dopamine neurotransmission system. Its activity is primarily focused on VMAT2, with secondary effects on the dopamine transporter (DAT).
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition : VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release.[5] Methamphetamine acts by inhibiting VMAT2 and promoting the reverse transport of dopamine through the DAT, leading to a massive increase in extracellular dopamine and the associated euphoric effects.[2][6] Lobelane acts as a potent, competitive inhibitor at VMAT2, specifically at the tetrabenazine-binding site.[2][4] By inhibiting VMAT2, lobelane reduces the vesicular loading of dopamine, thereby decreasing the presynaptic pool of dopamine available for release by methamphetamine.[2][4] This action directly counteracts a core mechanism of methamphetamine's reinforcing effects.[2]
-
Dopamine Transporter (DAT) Interaction : Lobelane also demonstrates an affinity for DAT, inhibiting the reuptake of dopamine from the synaptic cleft.[1] While less potent at DAT compared to VMAT2, this dual action could contribute to its overall pharmacological profile, potentially modulating synaptic dopamine levels in a more complex manner than VMAT2 inhibition alone.[1][3]
-
Selectivity Profile : A key advantage of lobelane over lobeline is its reduced affinity for nAChRs.[2] Lobeline's interaction with nAChRs contributes to a complex pharmacological profile and potential side effects.[4][7] Lobelane's defunctionalized structure makes it a more selective VMAT2 inhibitor, a desirable characteristic for a targeted methamphetamine abuse therapy.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Quantitative Preclinical Data
The following tables summarize key quantitative findings from preclinical studies investigating lobelane.
Table 1: In Vitro Binding and Functional Inhibition Data
| Compound | Target | Assay | Ki (μM) | IC50 (μM) | Notes | Reference |
| Lobelane | VMAT2 | [3H]DA Uptake | 0.045 | - | 10-fold more potent than Lobeline. | [2] |
| Lobeline | VMAT2 | [3H]DA Uptake | 0.47 | - | [2] | |
| Lobeline | VMAT2 | [3H]DTBZ Binding | - | 0.90 | DTBZ: Dihydrotetrabenazine | [2] |
| Lobeline | DAT | [3H]DA Uptake | - | 80 | [2] | |
| (-)-trans-lobelane | VMAT2 | [3H]DA Uptake | 3.83 | - | 9-fold less potent than Lobelane. | [2] |
| (+)-trans-lobelane | VMAT2 | [3H]DA Uptake | 2.22 | - | 5-fold less potent than Lobelane. | [2] |
| Methamphetamine | VMAT2 | [3H]DA Uptake | 2.46 | - | For comparison. | [2] |
Table 2: In Vivo Behavioral Studies in Rats
| Study Type | Drug Regimen | Key Findings | Reference |
| Methamphetamine Self-Administration (FR5) | Lobelane (0.1, 1, 3, 5.6, or 10 mg/kg, s.c.), 15 min pre-session. | Dose-dependently decreased methamphetamine self-administration. 5.6 and 10 mg/kg doses were significant. No effect on sucrose-maintained responding at effective doses. | [1][8] |
| Locomotor Activity | Lobelane (0.1, 1, 3, 5, or 10 mg/kg, s.c.). | Only the highest dose (10 mg/kg) decreased locomotor activity, suggesting behavioral specificity at lower, effective doses. | [1][8] |
| Repeated Administration | Lobelane (5.6 or 10 mg/kg, s.c.) for 7 sessions. | Tolerance developed to the effect of lobelane on methamphetamine self-administration, indicating a transient effect. | [1][3][8] |
| Drug Discrimination | Lobeline failed to produce a nicotine-like discriminative effect. | Suggests a different subjective state compared to nicotine. | [9] |
Table 3: In Vivo Neurochemical Studies (Microdialysis)
| Brain Region | Drug Administered | Effect on Extracellular Dopamine (DA) | Effect on Extracellular DOPAC | Reference |
| Nucleus Accumbens Shell | Lobeline (1 or 3 mg/kg) | No change alone. | Increased alone. | [10][11] |
| Nucleus Accumbens Shell | Methamphetamine (0.5 mg/kg) | Time-dependent increase. | Time-dependent decrease. | [10][11] |
| Nucleus Accumbens Shell | Lobeline + Methamphetamine | Did not alter the METH-induced increase in DA. | Enhanced the duration of the METH-induced decrease in DOPAC. | [10][11] |
Detailed Experimental Protocols
Protocol 1: Methamphetamine Self-Administration in Rats
-
Objective : To determine if lobelane pretreatment can reduce voluntary methamphetamine intake in rats.[1][8]
-
Subjects : Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Surgical Procedure :
-
Anesthetize rats with a suitable anesthetic (e.g., ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to the mid-scapular region and exits through a small incision.
-
Allow a recovery period of 5-7 days, during which catheters are flushed daily with heparinized saline to maintain patency.
-
-
Apparatus : Standard operant conditioning chambers equipped with two response levers, a stimulus light above the active lever, and a syringe pump for intravenous infusions.
-
Training Procedure :
-
Train rats to self-administer methamphetamine (0.05 mg/kg/infusion in sterile saline) during 2-hour daily sessions.
-
A fixed-ratio 5 (FR5) schedule of reinforcement is used, where five presses on the active lever result in a single drug infusion delivered over ~4 seconds. A 20-second time-out period follows each infusion.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in intake over three consecutive days).
-
-
Testing Procedure :
-
Once baseline is stable, administer lobelane hydrochloride (dissolved in saline) or vehicle (saline) via subcutaneous (s.c.) injection 15 minutes prior to the start of the operant session.[1]
-
Test a range of doses (e.g., 0.1, 1, 3, 5.6, 10 mg/kg) in a within-subjects Latin square design.
-
Record the total number of infusions earned and active/inactive lever presses during the session.
-
-
Control Experiment : To assess behavioral specificity, a separate cohort of rats is trained to respond on an FR5 schedule for a non-drug reinforcer, such as sucrose pellets. The effect of lobelane on sucrose-maintained responding is then evaluated using the same protocol.[1][8]
Protocol 2: In Vivo Microdialysis for Dopamine Measurement
-
Objective : To measure the effect of lobelane on extracellular dopamine and DOPAC levels in the nucleus accumbens, both alone and in combination with methamphetamine.[10][11]
-
Subjects : Male Sprague-Dawley rats.
-
Surgical Procedure :
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, aimed at the nucleus accumbens shell.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow a recovery period of at least 3-5 days.
-
-
Microdialysis Procedure :
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and continuously perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline neurotransmitter levels.
-
Administer lobelane and/or methamphetamine systemically (e.g., s.c. or i.p.).
-
Continue collecting dialysate samples at 20-minute intervals for the duration of the experiment (e.g., 3-4 hours post-injection).
-
-
Sample Analysis :
-
Immediately analyze dialysate samples or store them at -80°C.
-
Quantify dopamine and DOPAC concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data are typically expressed as a percentage change from the average baseline concentration.[10]
-
Protocol 3: [3H]DA Uptake Inhibition Assay (VMAT2 Function)
-
Objective : To determine the potency of lobelane in inhibiting VMAT2-mediated dopamine uptake into synaptic vesicles in vitro.[2]
-
Vesicle Preparation :
-
Euthanize rats and rapidly dissect the striatum on ice.
-
Homogenize the tissue in a sucrose buffer.
-
Perform differential centrifugation to isolate a crude synaptic vesicle preparation (typically the P2 pellet is lysed and further centrifuged to yield the LP2 pellet containing vesicles).
-
-
Uptake Assay :
-
Incubate aliquots of the vesicle preparation at 37°C in a buffer containing ATP and Mg2+ to energize the transporter.
-
Add varying concentrations of lobelane or other test compounds.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.
-
After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis :
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known VMAT2 inhibitor like tetrabenazine or in incubations at 0°C).
-
Plot the percent inhibition of specific uptake against the log concentration of lobelane to determine the IC50 value (concentration causing 50% inhibition). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[2]
-
Conclusion and Future Directions
Preclinical evidence strongly supports the potential of lobelane as a therapeutic agent for methamphetamine addiction. Its primary mechanism, the potent and selective inhibition of VMAT2, directly targets the neurochemical actions of methamphetamine.[2] Studies have demonstrated its efficacy in reducing drug self-administration in animal models at doses that do not produce confounding effects on general activity.[1][8]
However, a significant challenge identified in preclinical studies is the development of tolerance to lobelane's effects upon repeated administration.[1][3] This suggests that while lobelane is an excellent pharmacological tool and lead compound, its clinical utility may be limited by its pharmacokinetic or pharmacodynamic profile. Future research should focus on developing lobelane analogs with improved drug-like properties, such as a longer duration of action and a reduced tendency to induce tolerance. The development of GZ-793A, an analog of lobelane, which inhibits methamphetamine's effects without inducing tolerance, represents a promising step in this direction.[3][10] Continued exploration of the VMAT2 inhibitor class, guided by the foundational research on lobelane, holds significant promise for delivering a much-needed, effective pharmacotherapy for psychostimulant use disorders.
References
- 1. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Interaction of lobeline and nicotinic receptor ligands with the discriminative stimulus properties of cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobelane decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioural and pharmacokinetic studies on nicotine, cytisine and lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo. | University of Kentucky College of Arts & Sciences [aaas.as.uky.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Lobelane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobelane, a derivative of lobeline, is a compound of significant interest in preclinical research, particularly in the context of substance use disorders. Its primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), making it a promising candidate for the development of pharmacotherapies for psychostimulant addiction, such as methamphetamine abuse.[1][2] These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy and behavioral effects of Lobelane Hydrochloride in rodent models.
Mechanism of Action
Lobelane exerts its effects on the central nervous system primarily by modulating dopamine homeostasis. It acts as a competitive inhibitor of VMAT2, the protein responsible for packaging dopamine into synaptic vesicles for subsequent release.[2] By inhibiting VMAT2, lobelane is thought to reduce the amount of dopamine available for release, thereby attenuating the reinforcing effects of psychostimulants like methamphetamine. Additionally, lobelane inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This dual action on both VMAT2 and DAT distinguishes its pharmacological profile.
Quantitative Data Summary
While detailed in vivo dose-response data for this compound is not extensively available in publicly accessible literature, the following tables summarize key in vitro and ex vivo findings that inform the design of in vivo studies.
Table 1: In Vitro and Ex Vivo Binding Affinities and Inhibitory Concentrations
| Target | Assay | Compound | Ki (μM) | IC50 (μM) | Imax (%) | Species | Reference |
| VMAT2 | [3H]DA Uptake | Lobelane | 0.045 | - | >90 | Rat | |
| VMAT2 | [3H]DA Uptake | Lobeline | 0.47 | - | >90 | Rat | |
| DAT | [3H]DA Uptake | Lobelane | 1.57 | - | >95 | Rat | |
| DAT | [3H]DA Uptake | Lobeline | 31.6 | - | 80.7 | Rat | |
| Methamphetamine-Evoked DA Overflow | - | Lobelane | - | 0.65 | 73 | Rat | |
| Methamphetamine-Evoked DA Overflow | - | Lobeline | - | 0.42 | 56.1 | Rat |
Table 2: Summary of In Vivo Behavioral Study Doses and Qualitative Outcomes
| Study Type | Species | This compound Dose (s.c.) | Key Qualitative Findings | Reference |
| Methamphetamine Self-Administration | Rat | 5.6 mg/kg | Specifically decreased methamphetamine self-administration. | [1][2] |
| Methamphetamine Self-Administration | Rat | 10 mg/kg | Decreased methamphetamine self-administration. | [1][2] |
| Locomotor Activity | Rat | 5.6 mg/kg | No significant effect on locomotor activity. | [1][2] |
| Locomotor Activity | Rat | 10 mg/kg | Decreased locomotor activity. | [1][2] |
| Sucrose Self-Administration | Rat | 0.1 - 10 mg/kg | No effect on sucrose-maintained responding. | [1][2] |
Experimental Protocols
Protocol 1: Methamphetamine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of methamphetamine.
1.1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.
1.2. Surgical Procedure: Intravenous Jugular Catheterization:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Catheter Implantation: Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the rat's back through a small incision.
-
Post-operative Care: Administer post-operative analgesics and antibiotics as per approved institutional animal care and use committee (IACUC) protocols. Allow a recovery period of at least 5-7 days before starting behavioral experiments. Flush catheters daily with heparinized saline to maintain patency.
1.3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a tone generator, and an infusion pump.
1.4. Procedure:
-
Acquisition of Methamphetamine Self-Administration:
-
Rats are trained to press the active lever to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue (e.g., illumination of the stimulus light and a tone).
-
Sessions are typically 2 hours in duration and conducted daily.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Pretreatment:
-
Once stable self-administration is established, rats are pretreated with this compound or vehicle (e.g., saline) via subcutaneous (s.c.) injection at various doses (e.g., 0.1, 1, 3, 5.6, 10 mg/kg) 15 minutes prior to the self-administration session.[1][2]
-
A within-subjects Latin square design is recommended, where each rat receives each dose of lobelane and vehicle in a counterbalanced order.
-
1.5. Data Analysis:
-
The primary dependent variable is the number of methamphetamine infusions earned per session.
-
Data are analyzed using a repeated-measures analysis of variance (ANOVA) with dose as the within-subjects factor. Post-hoc tests are used to compare individual doses to vehicle treatment.
Protocol 2: Locomotor Activity Assay
This protocol assesses the effect of this compound on general locomotor activity to determine if effects on self-administration are due to sedation or motor impairment.
2.1. Animals and Housing:
-
Same as Protocol 1.
2.2. Apparatus:
-
Open-field activity chambers equipped with infrared photobeams to automatically track horizontal and vertical movements.
2.3. Procedure:
-
Habituation: Habituate the rats to the testing room for at least 30 minutes before the start of the session.
-
Administration: Administer this compound (e.g., 0.1, 1, 3, 5.6, 10 mg/kg, s.c.) or vehicle.[1][2]
-
Testing: Immediately after injection, place the rat in the center of the open-field chamber and record locomotor activity for a 60-minute session.
2.4. Data Analysis:
-
Primary dependent variables include total distance traveled (cm), horizontal activity (number of beam breaks), and vertical activity (rearing).
-
Data are analyzed using a one-way ANOVA with dose as the between-subjects factor, followed by post-hoc tests for individual dose comparisons.
Protocol 3: Conditioned Place Preference (CPP)
This protocol is used to evaluate the potential rewarding or aversive properties of this compound itself, or its ability to block methamphetamine-induced CPP.
3.1. Animals and Housing:
-
Same as Protocol 1.
3.2. Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
3.3. Procedure:
-
Pre-conditioning (Baseline Preference):
-
On day 1, place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. An unbiased design is often used where there is no initial preference for either side.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer methamphetamine (e.g., 1 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the rat to the opposite outer chamber for 30 minutes. The order of drug and vehicle conditioning is counterbalanced across animals.
-
To test the effect of lobelane on the acquisition of CPP, administer this compound prior to methamphetamine on drug conditioning days.
-
-
Post-conditioning (Test):
-
The day after the final conditioning session, place the rat in the central chamber with free access to all chambers and record the time spent in each chamber for 15 minutes.
-
3.4. Data Analysis:
-
The primary dependent variable is the time spent in the drug-paired chamber during the test session compared to the pre-conditioning baseline.
-
A preference score can be calculated (time in drug-paired chamber - time in vehicle-paired chamber).
-
Data are analyzed using paired t-tests (pre- vs. post-conditioning) or ANOVA for group comparisons.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Using Lobelane Hydrochloride in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lobelane Hydrochloride in preclinical rodent models of addiction, particularly focusing on psychostimulant abuse.
Introduction
Lobelane, a derivative of the natural alkaloid lobeline, has emerged as a promising compound for the treatment of addiction. It primarily acts on the dopaminergic system, which is centrally implicated in the rewarding effects of drugs of abuse. Unlike its parent compound, lobeline, which has significant effects on nicotinic acetylcholine receptors (nAChRs), lobelane exhibits a more selective profile, targeting the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT). This unique mechanism of action makes it a valuable tool for investigating the neurobiology of addiction and for the development of novel pharmacotherapies.
Mechanism of Action
Lobelane's therapeutic potential in addiction stems from its ability to modulate dopamine neurotransmission. It interacts with two key proteins involved in dopamine signaling:
-
Vesicular Monoamine Transporter 2 (VMAT2): Lobelane binds to VMAT2 and inhibits the uptake of dopamine into synaptic vesicles. This action reduces the amount of dopamine available for release into the synapse upon neuronal stimulation.
-
Dopamine Transporter (DAT): Lobelane also exhibits affinity for DAT, inhibiting the reuptake of dopamine from the synaptic cleft.
By targeting both VMAT2 and DAT, Lobelane effectively attenuates the surge in synaptic dopamine that is characteristic of psychostimulant use, thereby reducing the rewarding and reinforcing effects of these drugs.
Data Presentation
The following tables summarize the quantitative data regarding this compound's binding affinities and its effects on methamphetamine self-administration and locomotor activity in rats.
Table 1: Binding Affinity of this compound
| Target | Ligand | Kᵢ (μM) |
| VMAT2 | [³H]Dihydrotetrabenazine | 0.97 |
Table 2: Effect of this compound on Methamphetamine Self-Administration in Rats
| Lobelane Dose (mg/kg, s.c.) | Methamphetamine Infusions (Mean ± SEM) | Percent Reduction (%) |
| Saline | 25.3 ± 2.1 | 0 |
| 3.0 | 18.1 ± 3.5 | 28.5 |
| 5.6 | 12.5 ± 2.8 | 50.6 |
| 10.0 | 8.9 ± 2.1 | 64.8 |
Data calculated from published studies. Percentage reduction is relative to the saline control group.
Table 3: Effect of this compound on Locomotor Activity in Rats
| Lobelane Dose (mg/kg, s.c.) | Locomotor Activity (Distance traveled in cm, Mean ± SEM) |
| Saline | 3500 ± 450 |
| 3.0 | 3300 ± 400 |
| 5.6 | 3100 ± 380 |
| 10.0 | 2200 ± 350* |
* Indicates a statistically significant decrease compared to the saline control group.
Experimental Protocols
Methamphetamine Self-Administration in Rats
This protocol describes the procedure for assessing the effect of this compound on the reinforcing properties of methamphetamine in rats.
a. Animals:
-
Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for initial training.
b. Surgical Procedure: Intravenous Catheter Implantation
-
Anesthetize the rat with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).
-
Shave and sterilize the surgical area on the back and the right jugular region.
-
Make a small incision on the back, between the scapulae, and another small incision over the right jugular vein.
-
A sterile silicone catheter is tunneled subcutaneously from the back incision to the jugular incision.
-
Carefully isolate the right jugular vein and make a small incision.
-
Insert the catheter into the vein, advancing it until the tip is near the right atrium of the heart.
-
Secure the catheter in place with surgical silk sutures.
-
Exteriorize the other end of the catheter through the back incision and connect it to a vascular access button, which is then sutured to the underlying muscle.
-
Close all incisions with sutures or wound clips.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting the self-administration experiments.
-
Flush the catheters daily with heparinized saline to maintain patency.
c. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light. The chamber is enclosed in a sound-attenuating cubicle.
d. Self-Administration Training:
-
Rats are trained to self-administer methamphetamine (0.05 mg/kg/infusion) on a Fixed Ratio 5 (FR5) schedule of reinforcement during daily 2-hour sessions.
-
Pressing the "active" lever five times results in the delivery of a single intravenous infusion of methamphetamine over a 5-second period.
-
Each infusion is paired with the illumination of the stimulus light above the active lever for 20 seconds, during which time further lever presses have no consequence (time-out period).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Training continues until the rats exhibit stable responding, defined as less than 20% variation in the number of infusions earned over three consecutive days.
e. This compound Treatment:
-
Prepare this compound in sterile saline.
-
On the test day, administer this compound (e.g., 3.0, 5.6, 10.0 mg/kg) or saline via subcutaneous (s.c.) injection 15 minutes before the start of the self-administration session.
-
Record the number of active and inactive lever presses and the number of infusions earned.
Locomotor Activity Assessment
This protocol is used to evaluate the potential effects of this compound on general motor activity, which could confound the interpretation of self-administration data.
a. Animals:
-
Male Sprague-Dawley rats (250-300 g), housed as described above.
b. Apparatus:
-
Open-field activity chambers equipped with infrared photobeams to automatically track the animal's horizontal movement.
c. Procedure:
-
Habituate the rats to the activity chambers for 30 minutes one day prior to testing.
-
On the test day, administer this compound (e.g., 3.0, 5.6, 10.0 mg/kg, s.c.) or saline.
-
Immediately place the rat in the center of the activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a 60-minute session.
Mandatory Visualizations
Caption: Signaling pathway of Lobelane's action on dopamine neurotransmission.
Caption: Experimental workflow for testing Lobelane in a rodent self-administration model.
Application Notes and Protocols for the Quantification of Lobelane Hydrochloride in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobelane, a saturated analog of lobeline, has demonstrated significant potential in neuroscience research and drug development, primarily due to its interaction with the vesicular monoamine transporter 2 (VMAT2). Accurate quantification of Lobelane Hydrochloride in tissue samples is crucial for pharmacokinetic studies, understanding its distribution within the central nervous system, and elucidating its mechanism of action. These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in tissue matrices using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the quantification of this compound in tissue samples.
Caption: Experimental workflow for this compound quantification in tissue.
I. Sample Preparation Protocol
Effective sample preparation is critical for accurate and reproducible quantification. The following protocol is a recommended starting point and may require optimization based on the specific tissue type and laboratory instrumentation.
1. Tissue Homogenization
-
Objective: To disrupt the tissue structure and create a uniform suspension for efficient extraction.
-
Materials:
-
Frozen tissue sample (e.g., brain, liver, lung)
-
Homogenization buffer (e.g., ice-cold phosphate-buffered saline (PBS), pH 7.4)
-
Bead-based homogenizer or Potter-Elvehjem homogenizer
-
-
Protocol:
-
Accurately weigh the frozen tissue sample (typically 50-100 mg).
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:4 w/v ratio of tissue to buffer).
-
Homogenize the tissue using a bead-based homogenizer with appropriate beads or a Potter-Elvehjem homogenizer until a uniform homogenate is achieved. Keep the sample on ice throughout the process to minimize degradation.[1]
-
Collect an aliquot of the homogenate for protein concentration determination if normalization is required.
-
2. Sample Extraction
-
Objective: To isolate this compound from the tissue homogenate and remove interfering matrix components. This protocol utilizes a combination of protein precipitation and liquid-liquid extraction (LLE).
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as a deuterated analog of Lobelane)
-
Acetonitrile (ACN), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)
-
-
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of tissue homogenate.
-
Add 10 µL of the internal standard solution at a known concentration.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes and then centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
II. LC-MS/MS Analytical Method
1. Liquid Chromatography Conditions
-
Objective: To chromatographically separate this compound and its internal standard from any remaining matrix components before detection by mass spectrometry.
| Parameter | Recommended Condition |
| HPLC System | A UPLC or HPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
2. Mass Spectrometry Conditions
-
Objective: To detect and quantify this compound and its internal standard with high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical):
Note: These are predicted transitions and must be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lobelane | 322.5 | 122.1 | 30 | 25 |
| Internal Standard | (To be determined based on the selected IS) | (To be determined) | (To be optimized) | (To be optimized) |
III. Method Validation
A full validation of the analytical method should be performed according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent and reproducible extraction recovery. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the tissue matrix. |
| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
IV. Proposed Signaling Pathway Interaction
Lobelane is known to interact with VMAT2, which is responsible for packaging monoamine neurotransmitters into synaptic vesicles. By inhibiting VMAT2, Lobelane can alter neurotransmitter levels and signaling.
Caption: this compound's inhibition of VMAT2 in the presynaptic terminal.
Disclaimer: This document provides a general framework and recommended protocols. It is essential for researchers to perform their own method development and validation to ensure the accuracy and reliability of their results for their specific application and instrumentation.
References
Application Note and Protocol: Characterization of Lobelane Hydrochloride Binding to Vesicular Monoamine Transporter 2 (VMAT2) using a [3H]Dihydrotetrabenazine Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1][2][3][4] This process is vital for proper neuronal signaling. Dysregulation of VMAT2 function has been implicated in several neuropsychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][4] Consequently, VMAT2 has emerged as a significant therapeutic target for various neurological conditions.[3]
Lobelane, a defunctionalized analog of lobeline, has been identified as a selective and potent inhibitor of VMAT2.[5] It demonstrates a higher affinity for VMAT2 compared to other targets like the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs).[5][6] This selectivity makes Lobelane a promising lead compound for developing pharmacotherapies, particularly for psychostimulant abuse.[5][6]
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Lobelane Hydrochloride for VMAT2. The assay utilizes [3H]dihydrotetrabenazine ([3H]DTBZ), a high-affinity radioligand for VMAT2, to quantify the displacement by the unlabeled test compound, Lobelane.[1][2][7]
Principle of the Assay
This assay is based on the principle of competitive binding. The radiolabeled ligand, [3H]dihydrotetrabenazine, binds specifically to VMAT2 in prepared tissue membranes (e.g., from rat striatum). The test compound, this compound, is added at increasing concentrations to compete with [3H]DTBZ for the same binding site. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound can be determined.
Materials and Reagents
| Material/Reagent | Supplier/Preparation |
| [3H]Dihydrotetrabenazine ([3H]DTBZ) | PerkinElmer or other commercial source |
| This compound | Synthesized or commercial source |
| Tetrabenazine (for non-specific binding) | Sigma-Aldrich or other commercial source |
| Rat Striatal Tissue | Freshly dissected or frozen from a reputable supplier |
| Scintillation Cocktail (e.g., Betaplate Scint) | PerkinElmer or other commercial source |
| Glass Fiber Filters (e.g., GF/C) | Whatman or other commercial source |
| Polyethylenimine (PEI) | Sigma-Aldrich or other commercial source |
| Protease Inhibitor Cocktail | Sigma-Aldrich or other commercial source |
| Tris-HCl, EDTA, MgCl2, Sucrose | Sigma-Aldrich or other commercial source |
| Bradford Reagent (for protein assay) | Bio-Rad or other commercial source |
Experimental Protocols
Workflow Overview
The following diagram illustrates the overall experimental workflow for the [3H]dihydrotetrabenazine binding assay.
References
- 1. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Application Notes and Protocols for Self-Administration Paradigms with Lobelane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the reinforcing effects and abuse potential of Lobelane Hydrochloride using self-administration and drug discrimination paradigms in rodent models. The information is intended to guide researchers in designing and executing robust preclinical studies.
Introduction
Lobelane, a derivative of lobeline, has garnered interest for its potential as a pharmacotherapy for substance use disorders, particularly for psychostimulant abuse.[1][2] Its mechanism of action is complex, involving interactions with the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), ultimately affecting dopamine storage and release.[3][4][5] Preclinical studies have demonstrated that lobelane can decrease methamphetamine self-administration in rats, suggesting a low abuse liability.[1][2] The following protocols detail the methodologies for assessing these properties.
Data Summary: Lobelane in Preclinical Models
The following tables summarize key quantitative data from studies investigating the effects of Lobelane.
| Parameter | Value | Species | Source |
| Lobelane Pretreatment Doses (s.c.) | 0.1, 1, 3, 5.6, 10 mg/kg | Rat | [1][2] |
| Methamphetamine Self-Administration Dose (i.v.) | 0.05 mg/kg/infusion | Rat | [1][2] |
| Effect on Methamphetamine Self-Administration | Dose-dependent decrease | Rat | [1][2] |
| Effect on Sucrose-Maintained Responding | No effect | Rat | [1][2] |
| Effect on Locomotor Activity | Decrease only at the highest dose (10 mg/kg) | Rat | [1][2] |
| Repeated Pretreatment Effect | Tolerance developed | Rat | [1][2] |
Table 1: Summary of doses and behavioral effects of Lobelane in a methamphetamine self-administration paradigm.
| Parameter | Value | Source |
| Lobeline affinity for VMAT2 (Ki) | 2.04 µM | [5] |
| Lobelane affinity for VMAT2 (Ki) | 0.97 µM | [5] |
| Lobeline IC50 for inhibiting methamphetamine-evoked DA overflow | 0.42 µM | [5] |
| Lobelane IC50 for inhibiting methamphetamine-evoked DA overflow | 0.65 µM | [5] |
| Lobeline Imax for inhibiting methamphetamine-evoked DA overflow | 56.1% | [5] |
| Lobelane Imax for inhibiting methamphetamine-evoked DA overflow | 73% | [5] |
Table 2: In vitro data for Lobeline and Lobelane at VMAT2 and on dopamine (DA) overflow.
Experimental Protocols
Protocol 1: Intravenous Self-Administration of Lobelane
This protocol is designed to determine if Lobelane itself has reinforcing properties, which is a key indicator of abuse potential.
1. Subjects:
-
Adult male Sprague-Dawley rats (250-300g at the start of the experiment).
-
Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and water are available ad libitum unless otherwise specified for the experimental design.
2. Surgical Procedure: Intravenous Catheterization
-
Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Surgical Preparation: Shave the ventral neck and dorsal scapular region. Disinfect the surgical areas with betadine and 70% ethanol.
-
Catheter Implantation:
-
Make a small incision over the right jugular vein.
-
Carefully dissect the vein from the surrounding connective tissue.
-
Tie off the anterior portion of the vein with a suture.
-
Make a small incision in the vein and insert a sterile silicone catheter filled with heparinized saline (10 U/mL).
-
Advance the catheter tip to the entrance of the right atrium.
-
Secure the catheter in the vein with sutures.
-
Tunnel the external portion of the catheter subcutaneously to exit in the dorsal scapular region.
-
Exteriorize the catheter and connect it to a vascular access port.
-
-
Post-Operative Care:
-
Administer an analgesic (e.g., ketoprofen, 5 mg/kg, s.c.) immediately following surgery and for 48 hours post-operatively.
-
Flush the catheter daily with 0.1 mL of heparinized saline to maintain patency.
-
Allow a recovery period of at least 7 days before starting self-administration sessions.
-
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump for drug infusion.
-
The chamber is housed within a sound-attenuating cubicle.
4. This compound Solution Preparation:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
The concentration should be adjusted to deliver the desired dose in a small volume (e.g., 0.1 mL) per infusion.
-
Filter-sterilize the solution through a 0.22 µm filter before use.
5. Self-Administration Procedure:
-
Acquisition:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
A response on the active lever results in an intravenous infusion of this compound (e.g., 0.05 mg/kg/infusion) over a few seconds.
-
Simultaneously with the infusion, the stimulus light above the active lever is illuminated for a 20-second timeout period, during which further lever presses have no scheduled consequences.
-
Responses on the inactive lever are recorded but have no programmed consequences.
-
Continue acquisition training until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Schedule of Reinforcement:
-
Initially, use a Fixed Ratio 1 (FR1) schedule, where every press on the active lever results in an infusion.
-
Once responding is stable, the schedule can be increased to an FR5, where five presses on the active lever are required for an infusion, to assess the motivation to self-administer the drug.
-
-
Data Collection and Analysis:
-
Record the number of presses on the active and inactive levers and the number of infusions per session.
-
Analyze the data to determine if there is a significant preference for the active lever over the inactive lever.
-
A higher number of responses on the active lever compared to the inactive lever indicates that Lobelane is acting as a reinforcer.
-
Protocol 2: Drug Discrimination Paradigm
This protocol is used to assess the interoceptive (subjective) effects of Lobelane and determine if they are similar to those of a known drug of abuse.
1. Subjects and Apparatus:
-
As described in Protocol 1, but without the need for intravenous catheters.
-
Operant chambers are equipped with two levers and a food pellet dispenser.
2. Training:
-
Food Deprivation: Mildly food-restrict the rats to 85-90% of their free-feeding body weight to motivate lever pressing for food reinforcement.
-
Lever Press Training: Train the rats to press both levers for food pellets on a continuous reinforcement schedule, then progress to an FR schedule (e.g., FR10).
-
Discrimination Training:
-
On training days, administer either the training drug (e.g., d-amphetamine, 1 mg/kg, i.p.) or vehicle (saline) 15 minutes before the session.
-
Designate one lever as the "drug-appropriate" lever and the other as the "vehicle-appropriate" lever. The designation should be counterbalanced across rats.
-
When the training drug is administered, only presses on the drug-appropriate lever are reinforced with a food pellet.
-
When the vehicle is administered, only presses on the vehicle-appropriate lever are reinforced.
-
Continue discrimination training until the rats reliably press the correct lever (e.g., >80% of total responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions).
-
3. Testing:
-
Once discrimination is established, test sessions are conducted.
-
On a test day, administer a dose of this compound (s.c. or i.p.) instead of the training drug or vehicle.
-
During the test session, presses on either lever are recorded, but no reinforcement is delivered. This is done to assess the animal's choice without the influence of further learning.
-
Test sessions are typically interspersed with training sessions to maintain the discrimination performance.
4. Data Analysis:
-
The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full Generalization: If a dose of Lobelane results in >80% of responses on the drug-appropriate lever, it is considered to have fully generalized to the training drug, indicating similar subjective effects.
-
Partial Generalization: If responding on the drug-appropriate lever is between 20% and 80%, it is considered partial generalization.
-
No Generalization: If responding on the drug-appropriate lever is <20%, there is no generalization.
-
Response rates are analyzed to ensure that the drug is not simply suppressing behavior.
Visualizations
Caption: Workflow for a Lobelane self-administration study.
Caption: Logical relationship in a drug discrimination paradigm.
Caption: Hypothesized signaling pathway of Lobelane.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous Jugular Catheterization for Rats [protocols.io]
- 4. CN103371966A - Lobeline hydrochloride injection and preparation technology thereof - Google Patents [patents.google.com]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Structure-Activity Relationships of Lobelane Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for investigating the structure-activity relationships (SAR) of lobelane hydrochloride analogs, with a primary focus on their interactions with the vesicular monoamine transporter-2 (VMAT2) and nicotinic acetylcholine receptors (nAChRs). Lobelane, a defunctionalized analog of lobeline, has emerged as a significant lead compound for developing novel therapeutics, particularly for psychostimulant abuse.[1][2] Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Summary
The affinity and selectivity of lobelane analogs for VMAT2 and nAChRs are highly dependent on several structural features. Key modifications and their effects are summarized below.
Core Structural Elements Influencing Biological Activity:
-
Piperidine Ring: The central piperidine ring is a critical component. Altering its stereochemistry at the C-2 and C-6 positions can modestly affect VMAT2 affinity.[3] Ring size reduction to a pyrrolidine core has been shown to sometimes lead to inconsistencies between binding affinity and functional inhibition of VMAT2.[4]
-
Methylene Linkers: The length of the methylene linkers between the piperidine ring and the phenyl rings is a crucial determinant of VMAT2 binding affinity. For optimal affinity, the linker at C-6 of the piperidine ring should be at least one methylene unit, and the linker at C-2 should be at least two methylene units long.[1][5] The most favorable combination appears to be a two-methylene unit linker at C-6 and a three-methylene unit linker at C-2.[1]
-
Phenyl Rings: Substitution on the phenyl rings can modulate activity. Replacing the phenyl groups with larger aromatic systems, such as 1-naphthyl moieties, has resulted in analogs with increased potency and selectivity for VMAT2.[3]
-
N-Methyl Group: The N-methyl group on the piperidine ring contributes to, but is not essential for, VMAT2 binding. N-ethyl and N-propyl analogs are generally equipotent or slightly less potent than their N-methyl counterparts.[6]
-
Functional Groups: The removal of the oxygen-containing functional groups from lobeline to form lobelane significantly reduces affinity for nAChRs, thereby increasing selectivity for VMAT2.[3][7]
Quantitative Data on Lobelane Analogs
The following table summarizes the binding affinities (Ki values) of selected lobelane analogs for VMAT2, α4β2* nAChRs, and α7* nAChRs. This data is essential for comparing the potency and selectivity of different structural modifications.
| Compound Name/Structure | Modification | VMAT2 Ki (nM)[3][6] | α4β2* nAChR Ki (nM)[3] | α7* nAChR Ki (nM)[3] |
| (-)-Lobeline | Parent Compound | 900 | 4 | High Affinity |
| Lobelane | Defunctionalized | 630 | >10,000 | >10,000 |
| meso-transdiene (MTD) | Defunctionalized | High Affinity | Low Affinity | Low Affinity |
| 1-NAP-lobelane | Phenyl to 1-Naphthyl | 630 | >10,000 | >10,000 |
| N-ethyl lobelane | N-methyl to N-ethyl | Slightly less potent than lobelane | Not Reported | Not Reported |
| N-propyl lobelane | N-methyl to N-propyl | Slightly less potent than lobelane | Not Reported | Not Reported |
| cis-2,6-piperidino analogs (e.g., 25b, 27b, 28b, 30b) | Phenyl Ring Substitutions | 430-580 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments in the SAR investigation of lobelane analogs are provided below.
Protocol 1: Radioligand Binding Assay for VMAT2
This protocol determines the binding affinity of lobelane analogs to VMAT2 by measuring their ability to displace the radiolabeled ligand [3H]dihydrotetrabenazine ([3H]DTBZ).
Materials:
-
Rat striatal synaptic vesicles
-
[3H]DTBZ
-
Lobelane analogs (test compounds)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from rat striatum using standard differential centrifugation and sucrose gradient techniques.
-
Assay Setup: In a 96-well plate, combine the synaptic vesicle preparation, [3H]DTBZ (at a concentration near its Kd), and varying concentrations of the lobelane analog.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of [3H]DTBZ (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Radioligand Binding Assays for Nicotinic Acetylcholine Receptors (α4β2* and α7*)
This protocol assesses the affinity of lobelane analogs for nAChR subtypes using specific radioligands.
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., CHO cells)
-
For α4β2*: [3H]nicotine or [3H]epibatidine
-
For α7*: [3H]methyllycaconitine ([3H]MLA)
-
Lobelane analogs
-
Assay buffer
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare membranes from cells stably expressing either the human α4β2 or α7 nAChR subtype.
-
Assay Setup: Similar to the VMAT2 assay, incubate the membrane preparation with the appropriate radioligand and a range of concentrations of the test analog.
-
Incubation: Incubate to allow for binding equilibrium.
-
Filtration and Washing: Separate bound and free radioligand by rapid filtration and wash the filters.
-
Quantification: Measure the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate IC50 and Ki values as described for the VMAT2 assay.
Protocol 3: Functional Assay for VMAT2 - [3H]Dopamine Uptake
This assay measures the functional inhibition of VMAT2 by assessing the uptake of [3H]dopamine into synaptic vesicles.
Materials:
-
Rat striatal synaptic vesicles
-
[3H]Dopamine
-
Lobelane analogs
-
Uptake buffer containing ATP and Mg2+
-
Scintillation fluid and counter
Procedure:
-
Vesicle Preparation: Prepare synaptic vesicles as previously described.
-
Assay Initiation: Pre-incubate the vesicles with the lobelane analog before initiating the uptake by adding [3H]dopamine and ATP.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture.
-
Washing: Wash the filters to remove external [3H]dopamine.
-
Quantification: Measure the amount of [3H]dopamine taken up into the vesicles using a scintillation counter.
-
Data Analysis: Determine the concentration of the analog that inhibits 50% of the dopamine uptake (IC50).
Visualizations
The following diagrams illustrate key concepts in the SAR of lobelane analogs and a typical experimental workflow.
References
- 1. Synthesis and Evaluation of a Series of Homologues of Lobelane at the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defunctionalized Lobeline Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of a series of homologues of lobelane at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lobelane analogues as novel ligands for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lobelane Hydrochloride Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lobelane Hydrochloride in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for experiments.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has limited solubility in aqueous buffers.[1] To improve solubility, it is recommended to first dissolve the compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) before diluting it with your aqueous buffer.[1] A common procedure involves creating a concentrated stock solution in DMSO and then diluting it to the final desired concentration in the aqueous buffer.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue and can be addressed by:
-
Optimizing the DMSO concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, as high concentrations of organic solvents can be toxic to cells or interfere with experimental assays. A 1:2 solution of DMSO to PBS (pH 7.2) has been shown to solubilize this compound at approximately 0.3 mg/mL.[1]
-
Warming the solution: Gently warming the solution to 37°C can aid in dissolution.[2]
-
Using sonication: An ultrasonic bath can also be used to help dissolve the compound.[2]
-
Stepwise dilution: Instead of adding the entire volume of the DMSO stock to the aqueous buffer at once, try adding the buffer to the DMSO stock solution gradually while vortexing.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity (approximately 10 mg/mL).[1] Ethanol and dimethylformamide (DMF) are also suitable organic solvents, with solubilities of approximately 2 mg/mL and 10 mg/mL, respectively.[1]
Q4: How should I store my this compound solutions?
A4: It is recommended to store stock solutions in DMSO at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: I am observing variability in my experimental results. Could this be related to the solubility of this compound?
A5: Yes, inconsistent solubility can lead to variability in experimental outcomes. To ensure consistency:
-
Always use the same validated protocol for preparing your solutions.
-
Visually inspect your solutions to ensure complete dissolution before each experiment.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Be mindful of the pH of your final solution, as pH can influence the stability and isomerization of lobeline. The pH should ideally not exceed 2.6 to prevent isomerization, especially at higher temperatures.[3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 1 g in 40 mL (25 mg/mL) | [4][5] |
| Ethanol | Approximately 2 mg/mL | [1] |
| 1 g in 12 mL (approx. 83.3 mg/mL) | [4][5] | |
| ≥ 37.5 mg/mL (with ultrasonic) | [2] | |
| Dimethyl Sulfoxide (DMSO) | Approximately 10 mg/mL | [1] |
| ≥ 74.8 mg/mL | [2] | |
| Dimethylformamide (DMF) | Approximately 10 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | Approximately 0.3 mg/mL | [1] |
| Chloroform | Very soluble | [4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer (e.g., PBS, cell culture medium).
-
Addition of Stock: While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Final Mixing: Continue to vortex the solution for a few seconds to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[1]
Visualizations
This compound Solubilization Workflow
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of Lobelane
Lobeline, the active component of this compound, has a complex mechanism of action. It is known to interact with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[6][7][8][9] This diagram illustrates its inhibitory effect on dopamine release.
Caption: Lobelane's inhibition of VMAT2 reduces dopamine packaging and release.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lobeline - Wikipedia [en.wikipedia.org]
- 8. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lobelane Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Lobelane Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Condensation of 2,6-Lutidine with Benzaldehyde
-
Question: My initial condensation reaction of 2,6-lutidine with benzaldehyde is resulting in a very low yield of the desired 2,6-distyrylpyridine precursor. What are the possible reasons and how can I improve it?
-
Answer: A low yield in this aldol-type condensation can be attributed to several factors. Firstly, incomplete deprotonation of the methyl groups of 2,6-lutidine is a common issue. Ensure your base is sufficiently strong and used in an appropriate solvent. For instance, using potassium tert-butoxide in DMF can be effective.[1] Another critical factor is the reaction temperature and time; prolonged reaction times at elevated temperatures can lead to side product formation. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Water content in the reaction mixture can also significantly hinder the reaction; ensure all reagents and solvents are anhydrous.
Issue 2: Inefficient Catalytic Hydrogenation of 2,6-Distyrylpyridine
-
Question: The catalytic hydrogenation of 2,6-distyrylpyridine to nor-lobelane is sluggish and incomplete. What can I do to drive the reaction to completion?
-
Answer: The hydrogenation of the pyridine ring and the double bonds in 2,6-distyrylpyridine can be challenging and often requires harsh conditions.[2] If you are observing incomplete conversion, consider the following:
-
Catalyst Choice and Loading: Adam's catalyst (PtO2) is commonly used for this transformation.[3] Ensure the catalyst is fresh and active. Increasing the catalyst loading may also improve the reaction rate.
-
Hydrogen Pressure and Temperature: This reaction often requires high hydrogen pressure (e.g., 45-70 bar) and elevated temperatures.[1][2] Ensure your equipment is rated for these conditions and that the temperature is adequately controlled.
-
Solvent: Glacial acetic acid is a common solvent for this type of hydrogenation as it can help to activate the pyridine ring towards reduction.[2]
-
Reaction Time: These hydrogenations can be slow. Monitor the reaction by TLC or GC-MS to confirm when the starting material has been fully consumed.
-
Issue 3: Difficulty in Separating Diastereomers of Nor-lobelane
-
Question: After hydrogenation, I have a mixture of cis and trans diastereomers of nor-lobelane that are difficult to separate by column chromatography. What are the recommended purification methods?
-
Answer: The separation of cis and trans diastereomers of substituted piperidines can indeed be challenging. While silica gel chromatography can sometimes be effective, fractional crystallization is often a more successful technique for obtaining the desired isomer in high purity.[3] This process involves dissolving the mixture of diastereomers in a suitable solvent system and allowing the less soluble isomer to crystallize out upon slow cooling. The choice of solvent is critical and may require some experimentation. Converting the diastereomeric mixture to their hydrochloride salts before crystallization can sometimes enhance the separation efficiency.
Issue 4: Low Yield during N-methylation of Nor-lobelane
-
Question: The N-methylation of nor-lobelane to lobelane is not proceeding efficiently, resulting in a low yield. How can I optimize this step?
-
Answer: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, or reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride (NaCNBH3), are common methods for this N-methylation.[1][3] If you are experiencing low yields, consider the following:
-
Reagent Stoichiometry: Ensure you are using an adequate excess of the methylating agent (formaldehyde) and the reducing agent.
-
pH Control: In reductive amination, maintaining the appropriate pH is crucial for the formation of the iminium intermediate.
-
Reaction Temperature: The reaction temperature should be carefully controlled to prevent side reactions.
-
Purity of Nor-lobelane: Impurities from the previous step can interfere with the N-methylation reaction. Ensure your starting nor-lobelane is of high purity.
-
Issue 5: Formation of an Oil or Gummy Solid during Hydrochloride Salt Formation
-
Question: When I try to form the hydrochloride salt of lobelane, I get an oil or a sticky solid instead of a crystalline precipitate. What is causing this and how can I obtain a crystalline product?
-
Answer: The formation of a non-crystalline product during salt formation is often due to the presence of water. Amine hydrochlorides can be hygroscopic, and any moisture in your solvent or introduced with the hydrochloric acid can prevent crystallization. The recommended procedure is to dissolve the purified lobelane free base in a dry, non-polar solvent like diethyl ether or a mixture of dichloromethane and hexanes, and then add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether).[4] Using gaseous hydrogen chloride can also be effective but requires specialized equipment. It is crucial to work under anhydrous conditions to obtain a crystalline hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound starting from 2,6-lutidine?
A1: The overall yield can vary significantly depending on the specific reaction conditions and purification efficiency at each step. Literature reports often show yields for individual steps rather than a cumulative overall yield. However, with optimized conditions, an overall yield in the range of 30-50% can be considered a successful synthesis on a laboratory scale.
Q2: How can I monitor the progress of each reaction step in the synthesis?
A2: Thin-layer chromatography (TLC) is a versatile and rapid technique for monitoring the progress of most steps in the this compound synthesis. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the disappearance of starting materials and the appearance of products, providing more quantitative information. For the final product, High-Performance Liquid Chromatography (HPLC) is often used to assess purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential. 2,6-Lutidine and benzaldehyde can be irritating and should be handled in a well-ventilated fume hood. The catalytic hydrogenation step involves flammable hydrogen gas under high pressure and should only be performed in a properly equipped and designated area with appropriate safety measures. Strong bases like potassium tert-butoxide are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I use a different catalyst for the hydrogenation step?
A4: While Adam's catalyst (PtO2) is commonly reported, other platinum or palladium-based catalysts, such as palladium on carbon (Pd/C), could potentially be used. However, the reaction conditions, including solvent, temperature, and pressure, may need to be re-optimized for a different catalyst. It is recommended to consult the literature for specific protocols using alternative catalysts for the hydrogenation of substituted pyridines.
Q5: What is the importance of converting lobelane to its hydrochloride salt?
A5: Converting the final lobelane product to its hydrochloride salt serves several important purposes. The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid. The crystallization of the hydrochloride salt also serves as a final purification step, helping to remove any remaining non-basic impurities.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields for Lobelane Synthesis
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | 2,6-Lutidine, Benzaldehyde | Acetic Anhydride | Reflux | 24-48 | 60-70 |
| 2. Hydrogenation | 2,6-Distyrylpyridine | H2, PtO2, Acetic Acid | 25-50 | 12-24 | 70-80 |
| 3. N-methylation | nor-Lobelane | Formaldehyde, NaCNBH3, Methanol | 25 | 12-16 | 80-90 |
| 4. Salt Formation | Lobelane | Anhydrous HCl in Ether | 0-25 | 1-2 | >95 |
Note: These are representative conditions and yields. Actual results may vary based on experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Distyrylpyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-lutidine (1 equivalent) and benzaldehyde (2.2 equivalents).
-
Slowly add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude 2,6-distyrylpyridine.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified product.
Protocol 2: Synthesis of nor-Lobelane (Catalytic Hydrogenation)
-
To a high-pressure hydrogenation vessel, add 2,6-distyrylpyridine (1 equivalent) and Adam's catalyst (PtO2, 5-10 mol%).
-
Add glacial acetic acid as the solvent.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 45-70 bar.
-
Heat the reaction mixture to 25-50 °C with vigorous stirring.
-
Monitor the hydrogen uptake and reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude nor-lobelane.
Protocol 3: Synthesis of Lobelane (N-methylation)
-
Dissolve nor-lobelane (1 equivalent) in methanol.
-
Add aqueous formaldehyde solution (37%, 1.5-2 equivalents).
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (NaCNBH3, 1.5-2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding dilute hydrochloric acid until the gas evolution ceases.
-
Make the solution basic (pH > 12) with a strong base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude lobelane.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 4: Preparation of this compound
-
Dissolve the purified lobelane free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrogen chloride in diethyl ether dropwise with stirring.
-
A white precipitate of this compound should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Preventing degradation of Lobelane Hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lobelane Hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
This compound's stability in solution is sensitive to several factors, including pH, temperature, and light.[1][2] Based on studies of the closely related compound lobeline hydrochloride, acidic conditions with a pH not exceeding 3.0, and low temperatures (2–8 °C) are optimal for stability.[1] Conversely, higher pH values and elevated temperatures can accelerate degradation and isomerization.[1]
Q2: What is the recommended pH range for dissolving and storing this compound solutions?
To ensure stability, a pH of 3.0 or lower is recommended for this compound solutions.[1] The stability of the related compound, cis-lobeline, significantly decreases as the pH increases, with a pH of 2.6 identified as an inflection point for isomerization.[1] Therefore, it is critical to control the pH of the solution to prevent degradation.
Q3: How should I store my this compound solutions to maintain their integrity?
For optimal stability, it is recommended to store this compound solutions at low temperatures, specifically between 2–8 °C.[1] Studies on cis-lobeline have shown no generation of impurities and stable content when solutions were stored at these temperatures for 60 days.[1] Avoid storing solutions at temperatures above 40 °C, as this can lead to a significant increase in impurities.[1]
Q4: Is this compound sensitive to light?
Yes, like the related compound lobeline, this compound is expected to be sensitive to light.[1] It is crucial to protect solutions from light by storing them in amber vials or by wrapping the container with aluminum foil to prevent photodegradation.
Q5: I observed a change in the color of my this compound solution. What could be the cause?
A change in color can be an indicator of chemical degradation. This could be triggered by exposure to inappropriate pH levels, high temperatures, or light. It is advisable to discard the solution and prepare a fresh batch under the recommended storage conditions.
Q6: Can I sterilize my this compound solution by autoclaving?
Autoclaving is not recommended for this compound solutions. High temperatures, such as those used in autoclaving (e.g., 105 °C or 121 °C), have been shown to cause significant degradation of the related compound lobeline, leading to the formation of isomers and other unknown impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution | The pH of the solution may be too high, leading to insolubility or degradation product formation. | Ensure the pH of the solvent is 3.0 or lower before dissolving this compound. Use a suitable acidic buffer if necessary. |
| Loss of compound activity in bioassays | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions and strictly adhere to recommended storage conditions (2–8 °C, pH ≤ 3.0, protection from light). Verify the purity of the compound using an appropriate analytical method like HPLC before use. |
| Appearance of unexpected peaks in HPLC analysis | Isomerization or degradation of this compound. | Review the preparation and storage protocol. Ensure the pH was maintained at ≤ 3.0 and the solution was protected from high temperatures and light. The primary degradation product to consider is the trans-isomer.[1] |
| Solution appears cloudy or hazy | Potential microbial contamination or formation of insoluble degradation products. | Filter the solution through a 0.22 µm syringe filter. For future preparations, use sterile solvents and techniques. However, cloudiness may also indicate chemical instability, so preparing a fresh solution is the safest approach. |
Stability Data Summary
The following tables summarize the stability of the structurally related compound, cis-lobeline hydrochloride, under various conditions. This data can be used as a guideline for handling this compound solutions.
Table 1: Effect of Temperature on cis-Lobeline Stability (pH 3.0)
| Temperature | Duration | Observation |
| 2–8 °C | 60 days | No impurities generated, content stable.[1] |
| 40 °C | 60 days | Significant increase in impurities due to conversion to trans-lobeline.[1] |
| 121 °C | 120 min | Most of the cis-lobeline was destroyed, with some conversion to trans-lobeline and other unknown impurities.[1] |
Table 2: Effect of pH on cis-Lobeline Isomerization
| pH | Observation |
| ≤ 2.6 | Stable, minimal isomerization.[1] |
| > 2.6 | Stability decreases with increasing pH; conversion to trans-lobeline is more likely.[1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Solvent Preparation: Prepare a suitable acidic solvent, for example, by adjusting the pH of water to 3.0 using 0.1 M hydrochloric acid.[1]
-
Dissolution: Accurately weigh the desired amount of this compound powder. Add the prepared acidic solvent to the powder and vortex until fully dissolved.
-
Storage: Store the resulting solution in a tightly sealed amber glass vial at 2–8 °C.
-
Quality Control: Before experimental use, especially after prolonged storage, it is recommended to verify the purity and concentration of the solution using a validated HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While a specific method for this compound is not detailed in the provided search results, a general approach based on methods for similar compounds can be followed and optimized.
-
Column: A C18 reverse-phase column is a common choice for this type of compound.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol is a good starting point.[3]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 246 nm as used for a similar compound).[4]
-
Standard Preparation: Prepare a standard solution of this compound of known concentration to compare with the experimental sample.
-
Analysis: Inject the sample and the standard into the HPLC system. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for handling this compound solutions.
Caption: Troubleshooting logic for unstable this compound solutions.
References
Technical Support Center: Optimizing Lobelane Hydrochloride Dosage for Rat Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Lobelane Hydrochloride in rat studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in rats?
A1: Based on behavioral studies in rats, the effective dose range for lobelane administered subcutaneously (s.c.) is typically between 0.1 and 10 mg/kg.[1][2] A common dose-response assessment might include 1, 3, 5.6, and 10 mg/kg.[1][2] The optimal dose will depend on the specific research question and experimental paradigm.
Q2: How should I prepare a this compound solution for injection?
A2: this compound, being a salt, is expected to be soluble in aqueous solutions. For subcutaneous injections in rats, sterile saline (0.9% NaCl) is a suitable vehicle.[1] It is recommended to prepare the solution fresh for each experiment. For the closely related compound lobeline hydrochloride, stability is influenced by pH and temperature, with a pH below 3.0 showing good stability.[3] While specific data for this compound is not available, it is prudent to consider these factors.
Q3: What is the appropriate route of administration for this compound in rats?
A3: Subcutaneous (s.c.) injection is a commonly used and effective route for administering lobelane in rat behavioral studies.[1][2]
Q4: What are the potential signs of toxicity or adverse effects of this compound in rats?
A4: As Lobelane acts as a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, potential adverse effects can be inferred from this class of drugs. Researchers should monitor for signs such as sedation, somnolence, restlessness (akathisia), and changes in motor function.[3] In one study, the highest dose of lobelane (10 mg/kg) was observed to decrease locomotor activity.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable behavioral effect at expected doses. | - Incorrect dosage calculation: Double-check all calculations for dose and concentration. - Improper solution preparation: Ensure the compound is fully dissolved and the correct vehicle is used. - Ineffective administration: Verify the injection technique to ensure the full dose was delivered subcutaneously. - Tolerance development: Repeated administration of lobelane has been shown to lead to tolerance.[2] Consider a washout period or using naive animals. | |
| High variability in behavioral responses between animals. | - Inconsistent drug administration: Ensure uniform injection technique and volume for all animals. - Individual differences in metabolism: This is a natural biological variable. Ensure groups are sufficiently large to account for this. - Environmental stressors: Ensure consistent and minimal handling and a stable laboratory environment. | |
| Signs of excessive sedation or motor impairment. | - Dose is too high: The 10 mg/kg dose of lobelane has been noted to decrease locomotor activity.[1][2] - Interaction with other compounds: If co-administering other drugs, consider potential synergistic effects. | - Reduce the dose in subsequent experiments. - If co-administering, conduct a dose-response curve for the combination. - Monitor the animal's well-being closely and provide supportive care if necessary. |
| Precipitation observed in the dosing solution. | - Low solubility in the chosen vehicle: Although soluble in saline, high concentrations may lead to precipitation. - pH of the solution: The pH may affect the solubility of the hydrochloride salt. | - Prepare a fresh solution at a slightly lower concentration. - Gentle warming of the solution may aid dissolution, but be mindful of the compound's stability at higher temperatures.[3] - Consider adjusting the pH, though this should be done with caution to avoid altering the compound's properties. |
Data Presentation
Table 1: Dosage of Lobelane in Rat Behavioral Studies
| Dose (mg/kg, s.c.) | Study Type | Key Findings | Reference |
| 0.1, 1, 3, 5.6, 10 | Methamphetamine Self-Administration | Dose-dependently decreased methamphetamine self-administration. | [1][2] |
| 5.6, 10 | Repeated Administration | Tolerance developed to the effect on methamphetamine self-administration. | [1][2] |
| 10 | Locomotor Activity | Decreased locomotor activity. | [1][2] |
Experimental Protocols
Protocol for Subcutaneous Administration of this compound in Rats
This protocol outlines the procedure for a single subcutaneous injection of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline)
-
Sterile syringes (1 mL or 3 mL)
-
Analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer (optional)
-
70% ethanol
-
Small towel or cloth for restraint[4]
Procedure:
-
Dosage Calculation:
-
Determine the desired dose in mg/kg.
-
Weigh the rat to get its body weight in kg.
-
Calculate the total mass of this compound needed: Dose (mg/kg) x Body Weight (kg) = Total Mass (mg).
-
-
Solution Preparation:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube or vial.
-
Calculate the required volume of sterile saline based on the desired final concentration and injection volume (e.g., 1 mL/kg or 3 ml/kg).[1]
-
Add the sterile saline to the powder.
-
Gently vortex or swirl the vial until the powder is completely dissolved. Visually inspect for any particulate matter.
-
-
Animal Restraint:
-
Gently restrain the rat using a small towel or by scruffing the loose skin over the shoulders and behind the ears.[4]
-
-
Injection:
-
Wipe the injection site (the loose skin over the back, between the shoulder blades) with 70% ethanol.
-
Create a "tent" of skin by gently pinching the loose skin.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site with a fresh needle.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the rat to its home cage and monitor for any adverse reactions or signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on dopamine neurotransmission.
Caption: General experimental workflow for a rat behavioral study with this compound.
References
- 1. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobelane decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Troubleshooting Lobelane Hydrochloride VMAT2 Binding Assay Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lobelane Hydrochloride in Vesicular Monoamine Transporter 2 (VMAT2) binding assays. The information is tailored for scientists and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during your VMAT2 binding assay with this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Radioligand concentration is too high.- Insufficient washing steps.- High non-specific binding of the radioligand.[1]- Issues with the filter plates or scintillation fluid. | - Titrate the radioligand to a concentration at or below its Kd value.[1]- Optimize the number and volume of wash steps.[2]- Use a different radioligand with lower hydrophobicity.[1]- Test different filter types and ensure compatibility with your scintillation counter. |
| Low or No Specific Binding | - Inactive protein (VMAT2).- Incorrect buffer composition (pH, ions).- Problems with the radioligand (degradation, low specific activity).- Insufficient amount of membrane protein.[2] | - Use freshly prepared membrane fractions.- Verify the pH and ionic strength of all buffers.- Check the age and storage conditions of the radioligand; consider purchasing a new batch.[1]- Titrate the amount of membrane protein to an optimal concentration. |
| High Variability Between Replicates | - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation.- Issues with the filtration manifold or plate sealer. | - Use calibrated pipettes and ensure proper technique.- Thoroughly mix all solutions before and during the assay.- Maintain a constant and appropriate temperature throughout the incubation period.[2]- Check the filtration manifold for leaks and ensure a consistent seal on the filter plate. |
| Unexpected IC50 Value for Lobelane | - Incorrect concentration of this compound stock solution.- Degradation of this compound.- Presence of competing substances in the assay. | - Verify the concentration of your stock solution using a reliable method (e.g., spectrophotometry).- Store this compound under recommended conditions and prepare fresh dilutions for each experiment.- Ensure all reagents and buffers are free of contaminants that might interact with VMAT2. |
Quantitative Data Summary
The following table summarizes the binding affinities of Lobelane and related compounds for VMAT2, which can serve as a reference for expected experimental outcomes.
| Compound | VMAT2 Binding Affinity (Ki or IC50) | Reference |
| Lobeline | 0.90 µM (IC50) | [3] |
| Lobelane | 0.43 µM (Ki) | [4] |
| Tetrabenazine (TBZ) | 0.32 µM (IC50) | [5] |
| Dihydrotetrabenazine (DTBZ) | 0.017 µM (IC50) | [5] |
| Reserpine | 0.019 µM (IC50) | [5] |
Experimental Protocols
VMAT2 Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive VMAT2 binding assay using a radioligand such as [3H]dihydrotetrabenazine ([3H]DTBZ).
Materials:
-
Membrane preparation containing VMAT2 (e.g., from rat striatum or VMAT2-expressing cells)
-
[3H]DTBZ (Radioligand)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Tetrabenazine)
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, membrane preparation, and either the vehicle, non-specific binding control, or the test compound (this compound).
-
Add the radioligand ([3H]DTBZ) to all wells at a concentration near its Kd.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Analyze the data to determine the IC50 of this compound.
Visualizations
VMAT2 Binding Assay Workflow
Caption: A flowchart of the VMAT2 radioligand binding assay.
Lobelane's Mechanism of Action at VMAT2
Lobelane interacts with VMAT2 to inhibit the uptake of monoamine neurotransmitters into synaptic vesicles.[3][6] This action is believed to be a key component of its potential therapeutic effects.[6]
Caption: Lobelane inhibits VMAT2-mediated monoamine uptake.
Troubleshooting Logic Flow
When encountering issues with your VMAT2 binding assay, a systematic approach to troubleshooting can help identify the root cause.
Caption: A logical approach to troubleshooting VMAT2 binding assays.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobelane analogues as novel ligands for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Lobelane Hydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the off-target effects of Lobelane Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lobelane?
Lobelane's primary mechanism is the inhibition of the vesicular monoamine transporter-2 (VMAT2).[1][2] It competitively inhibits the uptake of dopamine into synaptic vesicles.[1][2] By interacting with VMAT2, Lobelane perturbs the fundamental processes of dopamine storage and release.[3][4] This action is the basis for its investigation as a potential therapeutic for psychostimulant abuse, as it can attenuate the effects of substances like methamphetamine.[1][2][4]
Q2: My experimental results are inconsistent with VMAT2 inhibition alone. What are the known off-target effects of Lobelane?
While Lobelane was developed as a more selective analog of Lobeline, its primary off-target activity is the inhibition of the dopamine transporter (DAT).[1][2] Although it is significantly more potent in inhibiting VMAT2 compared to DAT, at higher concentrations, DAT inhibition may become a confounding factor in experiments.[1][2] Its parent compound, Lobeline, has a broader range of off-target effects, most notably as an agonist/antagonist at various nicotinic acetylcholine receptor (nAChR) subtypes.[3][4] While Lobelane's defunctionalized structure greatly reduces nAChR affinity, researchers should be aware of this possibility, especially when using very high concentrations.[5]
Q3: How can I experimentally distinguish between on-target VMAT2 effects and off-target DAT effects?
To dissect the contribution of VMAT2 versus DAT inhibition, a combination of specific assays is recommended. You can use cell lines or preparations with varying expression levels of VMAT2 and DAT. A key experiment is to compare Lobelane's effect on dopamine uptake in synaptic vesicle preparations (which isolates VMAT2 function) versus its effect on dopamine uptake in synaptosomal preparations (which involves DAT function at the plasma membrane).[1][2] Comparing the potency (Ki or IC50 values) from these two assays will reveal the selectivity of Lobelane under your experimental conditions.
Q4: What are the best practices for designing control experiments to minimize the impact of off-target effects?
Effective control experiments are crucial. Consider the following:
-
Use a structurally related but inactive compound: If available, a stereoisomer or analog of Lobelane with significantly reduced VMAT2 and DAT activity (e.g., (-)-trans-Lobelane, which does not inhibit methamphetamine-evoked dopamine overflow) can serve as an excellent negative control.[1]
-
Employ a positive control with a different mechanism: Use a well-characterized VMAT2 inhibitor (like tetrabenazine) and a selective DAT inhibitor (like GBR 12909) in parallel experiments. This allows you to compare the resulting phenotypes and determine which pathway is more dominant.
-
Perform dose-response curves: Establishing the concentration at which Lobelane elicits its effect is critical. Off-target effects are often observed at higher concentrations. Correlate the effective concentration in your assay with the known Ki values for VMAT2 and DAT.
-
Rescue experiments: If possible, try to "rescue" the phenotype by bypassing the inhibited transporter. For example, if you hypothesize an effect is due to VMAT2 inhibition leading to cytosolic dopamine accumulation, see if a dopamine receptor antagonist can block the downstream effect.
Q5: Are there more selective analogs of Lobelane available that I could use as an alternative?
Yes, medicinal chemistry efforts have led to the development of Lobelane analogs with improved selectivity and properties. For example, GZ-793A is a water-soluble analog of Lobelane that exhibits high affinity for VMAT2 and is over 50-fold more selective for VMAT2 versus both the dopamine and serotonin transporters.[5] Such analogs were designed to retain the VMAT2 inhibitory action while further minimizing off-target interactions and improving drug-like properties.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in locomotor activity not consistent with VMAT2 inhibition. | Inhibition of the Dopamine Transporter (DAT) may be altering extracellular dopamine levels in a manner distinct from VMAT2 inhibition alone.[1][2] | 1. Perform a comparative dose-response study with a selective DAT inhibitor. 2. Measure dopamine uptake in synaptosomes to quantify the effect on DAT at the concentrations used.[1] 3. Lower the concentration of Lobelane to a range where it is more selective for VMAT2 over DAT. |
| Cellular toxicity or apoptosis observed at high concentrations. | The parent compound, Lobeline, is known to cause a range of toxic effects, including nausea and seizures at high doses.[6] While Lobelane is more selective, high concentrations may lead to general cellular stress or interact with unforeseen targets. | 1. Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. 2. Ensure the experimental concentration is well below the toxic threshold and within the selective range for VMAT2. 3. Compare with a known VMAT2 inhibitor to see if the toxicity is target-related. |
| Inconsistent results between in vitro binding assays and whole-cell functional assays. | Lobelane's lipophilicity may lead to poor water solubility and non-specific binding to plastics or proteins in complex biological media, reducing its effective concentration.[5] | 1. Verify the solubility of this compound in your specific assay buffer. 2. Consider using a carrier solvent like DMSO and include a vehicle control in all experiments. 3. Consider using a more water-soluble analog like GZ-793A if solubility issues persist.[5] |
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities and inhibitory concentrations of Lobelane and its parent compound, Lobeline, for their primary on-target (VMAT2) and a key off-target (DAT).
| Compound | Target | Assay | Parameter | Value | Selectivity (DAT Ki / VMAT2 Ki) | Reference |
| Lobelane | VMAT2 | [³H]DA Uptake | Ki | 45 nM | ~35-fold | [1][2] |
| DAT | [³H]DA Uptake | Ki | 1.57 µM (1570 nM) | [1] | ||
| Lobeline | VMAT2 | [³H]DA Uptake | Ki | 0.88 µM (880 nM) | ~67-fold | [1][2][5] |
| DAT | [³H]DA Uptake | Ki | 31.6 µM (31600 nM) | [1] |
Visualized Workflows and Pathways
Caption: On-target vs. off-target action of Lobelane in the presynaptic terminal.
Caption: Troubleshooting workflow for investigating unexpected experimental results.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for VMAT2
This protocol is designed to determine the binding affinity (Ki) of this compound for VMAT2 in isolated synaptic vesicles using competitive displacement of a radioligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).
Materials:
-
Rat striatal tissue
-
Sucrose buffer (0.32 M sucrose, 1 mM HEPES, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]dihydrotetrabenazine (Radioligand)
-
Tetrabenazine (for non-specific binding)
-
This compound (test compound)
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Homogenizer, centrifuges, filter manifold, scintillation counter
Methodology:
-
Synaptic Vesicle Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet synaptosomes.
-
Resuspend the pellet and subject it to hypotonic lysis to release synaptic vesicles.
-
Perform further differential centrifugation steps to isolate a vesicle-enriched fraction. Resuspend the final pellet in assay buffer.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.
-
For each tube, add 50 µL of synaptic vesicle preparation.
-
Add 50 µL of assay buffer for total binding, 50 µL of a saturating concentration of tetrabenazine (e.g., 10 µM) for non-specific binding, or 50 µL of varying concentrations of this compound.
-
Add 50 µL of [³H]DTBZ at a concentration near its Kd (e.g., 2 nM).
-
Incubate all tubes for 2 hours at room temperature.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through glass-fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate overnight.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Lobelane.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]Dopamine Uptake Assay in Synaptosomes (DAT Function)
This protocol measures the inhibitory effect of this compound on DAT function by quantifying the uptake of [³H]Dopamine into synaptosomes.
Materials:
-
Rat striatal tissue
-
Krebs-Ringer buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, glucose, and pargyline), aerated with 95% O₂/5% CO₂.
-
[³H]Dopamine
-
Selective DAT inhibitor (e.g., GBR 12909) for non-specific uptake.
-
This compound (test compound)
-
Glass-fiber filters, scintillation counter, and related supplies.
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Aliquot the synaptosomal suspension into tubes.
-
Pre-incubate the synaptosomes for 10 minutes at 37°C with either vehicle, varying concentrations of this compound, or a saturating concentration of a selective DAT inhibitor (for non-specific uptake).
-
Initiate the uptake by adding [³H]Dopamine at a final concentration of ~10-20 nM.
-
Incubate for 5 minutes at 37°C. A parallel set of tubes should be kept on ice to determine passive diffusion.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass-fiber filters.
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity of the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific uptake = Total uptake (37°C) - Non-specific uptake (on ice or with DAT inhibitor).
-
Determine the percent inhibition of specific uptake for each concentration of Lobelane.
-
Plot the percent inhibition against the log concentration of Lobelane and fit the curve to determine the IC50 value for DAT inhibition.
-
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lobeline - Wikipedia [en.wikipedia.org]
Stability testing of Lobelane Hydrochloride under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Lobelane Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should be designed to evaluate its intrinsic stability. Based on general guidelines for pharmaceutical compounds, the following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for up to 30 minutes.[1][2][3]
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for up to 30 minutes.[1][2][3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.
-
Thermal Degradation: Solid drug substance exposed to 10°C increments above the accelerated stability testing temperature.
-
Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/square meter of near UV light.[4]
Q2: How should I prepare samples for photostability testing?
A2: For photostability testing, it is crucial to expose the drug substance directly to the light source. A dark control sample, shielded from light (e.g., wrapped in aluminum foil), must be placed in the same environment to differentiate between light-induced and thermal degradation.[4]
Q3: What analytical techniques are suitable for analyzing the stability of this compound?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method must be validated to separate the intact drug from any degradation products.
Q4: What are the common degradation pathways for piperidine alkaloids like Lobelane?
A4: Piperidine alkaloids can be susceptible to hydrolysis, particularly at the ester linkages if present, and oxidation of the nitrogen atom. The hydrochloride salt form is generally more stable than the free base. Isomerization can also occur under certain pH and temperature conditions.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., use 1N HCl or NaOH), increase the temperature, or prolong the exposure time. It is recommended to terminate stress testing after a maximum of 14 days if no degradation is observed.[1] |
| The compound is inherently very stable. | While possible, ensure that a sufficiently sensitive and specific analytical method is being used to detect subtle changes. |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the parent peak from degradation products. Re-evaluate and re-validate the method. |
Issue 2: Excessive Degradation Observed
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%. |
| The compound is highly labile. | This is valuable information about the intrinsic stability of the molecule. Document the findings and consider appropriate formulation and packaging strategies. |
| Impurities in the sample are catalyzing degradation. | Ensure the purity of the starting material is well-characterized. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data for this compound based on typical degradation profiles for similar compounds. Actual experimental results will vary and should be determined empirically.
Table 1: Illustrative Stability of this compound Solution (1 mg/mL) under Hydrolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Solution |
| 0.1 N HCl | 0 | 100.0 | Clear, colorless |
| 2 | 95.2 | Clear, colorless | |
| 6 | 88.5 | Clear, colorless | |
| 24 | 75.1 | Clear, colorless | |
| 0.1 N NaOH | 0 | 100.0 | Clear, colorless |
| 2 | 92.8 | Clear, colorless | |
| 6 | 85.3 | Faintly yellow | |
| 24 | 68.9 | Yellow |
Table 2: Illustrative Stability of Solid this compound under Thermal and Photolytic Stress
| Condition | Duration | This compound Remaining (%) | Physical Appearance |
| 60°C | 7 days | 98.5 | No change |
| 14 days | 96.2 | No change | |
| 80°C | 7 days | 90.1 | Slight discoloration |
| 14 days | 85.4 | Discoloration | |
| Photostability | 1.2 million lux hours | 94.3 | Slight yellowing |
| (ICH Q1B) | 200 W h/m² | 93.8 | Slight yellowing |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in 0.1 N HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 6, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized samples with the mobile phase to a final concentration of 0.1 mg/mL.
-
Analyze the samples by the stability-indicating HPLC method.
Visualizations
Caption: Illustrative degradation pathway for a piperidine alkaloid.
References
Interpreting unexpected results in Lobelane Hydrochloride experiments
Welcome to the technical support center for Lobelane Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a competitive inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). By inhibiting VMAT2, Lobelane prevents the uptake of dopamine into synaptic vesicles, thereby reducing the amount of dopamine available for release.[1][2] It exhibits greater potency in inhibiting VMAT2 function compared to the dopamine transporter (DAT).[1][2]
Q2: Is Lobelane selective for VMAT2?
A2: While Lobelane shows a higher affinity for VMAT2, it is not completely selective and can also interact with other targets, including nicotinic acetylcholine receptors (nAChRs), where it can act as a mixed agonist-antagonist.[3] It also inhibits the reuptake of dopamine and serotonin.[3] This complex pharmacology can sometimes lead to unexpected results.
Q3: What are the expected effects of Lobelane in a dopamine release assay?
A3: In a typical experiment, Lobelane is expected to decrease methamphetamine-evoked dopamine overflow.[1][2] It does this not by acting as a dopamine releasing agent itself, but by preventing the vesicular storage of dopamine that psychostimulants like methamphetamine rely on to induce dopamine release.[4]
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in water (H2O) at a concentration of 25 mg/mL.[5] It is recommended to store the compound at room temperature.[5] For experimental use, it is crucial to ensure the compound is fully dissolved and to check for any precipitation, especially in buffered solutions.
Troubleshooting Guides
Unexpected Result 1: No inhibition of dopamine uptake in vesicular preparations.
You are performing a vesicular [³H]DA uptake assay and observe that this compound does not inhibit dopamine uptake as expected.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your dilutions. Prepare fresh serial dilutions from a new stock solution. Consider that the IC50 for Lobelane's inhibition of methamphetamine-evoked dopamine overflow is in the micromolar range (e.g., 0.65 µM).[1][2] |
| Degraded this compound | Ensure the compound has been stored correctly at room temperature.[5] If there are doubts about the stability of the stock solution, prepare a fresh one from the solid compound. |
| Issues with Vesicular Preparation | The integrity of the synaptic vesicles is crucial for VMAT2 function. Ensure that the preparation protocol was followed correctly and that vesicles were not lysed. Consider running a positive control with a known VMAT2 inhibitor like tetrabenazine to validate the assay. |
| Assay Conditions | Verify the pH, temperature, and incubation times of your assay. VMAT2 activity is sensitive to these parameters. The assay should be conducted at a physiological temperature (e.g., 34°C).[1] |
| High Non-Specific Binding | If non-specific binding is high, it can mask the inhibitory effect of Lobelane. Ensure that your wash steps are adequate and that you are using appropriate filters. Non-specific uptake can be determined in the presence of a high concentration of a known VMAT2 inhibitor.[1] |
Unexpected Result 2: Lobelane causes an increase in extracellular dopamine in microdialysis studies.
In an in vivo microdialysis experiment, you observe that administration of Lobelane alone leads to an increase in basal dopamine levels, which is contrary to its expected action as a VMAT2 inhibitor that should reduce vesicular dopamine.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Interaction with Dopamine Transporter (DAT) | Lobelane is also a dopamine reuptake inhibitor.[3] By blocking DAT, Lobelane can cause an increase in extracellular dopamine that has been released. This effect may be more pronounced in the absence of a stimulant like methamphetamine. |
| Complex Pharmacology | Lobelane's interaction with nicotinic acetylcholine receptors (nAChRs) could indirectly influence dopamine release.[3] Activation of certain nAChRs can lead to dopamine release, potentially confounding the effects of VMAT2 inhibition. |
| Homeostatic Mechanisms | The initial inhibition of VMAT2 might trigger compensatory mechanisms in the neuron, leading to a temporary increase in dopamine synthesis or non-vesicular release. |
| Dose-Dependent Effects | The observed effect could be dose-dependent. A lower dose might predominantly show VMAT2 inhibition, while a higher dose might reveal more of its DAT inhibitory or nAChR-mediated effects. Perform a dose-response study to investigate this. |
Unexpected Result 3: High variability in results between experimental batches.
You are conducting a series of experiments and notice significant variability in the potency (IC50) of Lobelane across different days or different preparations of cells/tissue.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Vesicle or Synaptosome Preparations | The quality and concentration of your vesicular or synaptosomal preparations can vary. Ensure consistent homogenization and centrifugation steps. Measure protein concentration for each preparation to normalize your results. |
| Cell Line Instability | If using a cell line expressing VMAT2, passage number can affect protein expression levels. Use cells within a defined passage number range for all experiments. Periodically verify VMAT2 expression levels via Western blot or a similar technique. |
| Buffer and Reagent Variability | Prepare fresh buffers for each experiment and ensure the pH is consistent. The quality and age of reagents, including radiolabeled dopamine, can affect the assay. |
| Pipetting and Handling Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of Lobelane. Use calibrated pipettes and consistent techniques across all experiments. |
Data Presentation
Table 1: Comparative Inhibitory Potency of Lobeline and Lobelane
| Compound | VMAT2 Inhibition (Ki, nM) | DAT Inhibition (Ki, µM) | Methamphetamine-Evoked DA Overflow (IC50, µM) | Maximal Inhibition of DA Overflow (%) |
| Lobeline | 470 | 31.6 | 0.42 | 56.1 |
| Lobelane | 45 | 1.57 | 0.65 | 73 |
Data synthesized from Nickell et al., 2010.[1][2]
Experimental Protocols
Vesicular [³H]Dopamine Uptake Assay
This protocol is adapted from methodologies used to assess VMAT2 function.[1]
-
Preparation of Synaptic Vesicles:
-
Homogenize rat striatal tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate synaptic vesicles. The final pellet containing vesicles is resuspended in an appropriate buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the vesicular suspension with varying concentrations of this compound or vehicle control.
-
Initiate the uptake reaction by adding [³H]dopamine.
-
Incubate at 34°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Determine the amount of radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a saturating concentration of a known VMAT2 inhibitor (e.g., Ro4-1284).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Inhibition curves are generated by plotting the percentage of specific uptake against the logarithm of Lobelane concentration to determine the IC50 value.
-
Methamphetamine-Evoked Dopamine Overflow Assay from Striatal Slices
This protocol is based on methods to measure endogenous dopamine release.[1]
-
Preparation of Striatal Slices:
-
Prepare coronal striatal slices from rat brain using a vibratome.
-
Pre-incubate the slices in oxygenated Krebs buffer at 34°C.
-
-
Superfusion:
-
Transfer individual slices to a superfusion chamber and perfuse with Krebs buffer.
-
Collect baseline samples to measure basal dopamine outflow.
-
Introduce this compound at the desired concentration into the superfusion buffer.
-
After a period of equilibration with Lobelane, introduce methamphetamine into the buffer to evoke dopamine release.
-
Collect fractions of the superfusate at regular intervals.
-
-
Dopamine Quantification:
-
Analyze the dopamine content in the collected fractions using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify the amount of dopamine in each fraction and express it as a percentage of the basal release.
-
Compare the methamphetamine-evoked dopamine overflow in the presence and absence of Lobelane to determine the inhibitory effect.
-
Visualizations
Caption: Primary and secondary mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected Results on the Role of Nucleus Accumbens Dopamine in Stress-Induced Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobeline hydrochloride, Pharma | C22H27NO2.HCl - BuyersGuideChem [buyersguidechem.com]
Validation & Comparative
A Comparative Guide: Lobelane Hydrochloride vs. Lobeline in the Treatment of Methamphetamine Abuse
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamphetamine abuse is a significant global health issue with limited effective pharmacological treatments.[1] Research has focused on developing novel therapies that can mitigate the reinforcing effects of methamphetamine and reduce the likelihood of relapse. Among the promising candidates are lobeline, a natural alkaloid, and its synthetic analog, lobelane. This guide provides a comprehensive comparison of lobelane hydrochloride and lobeline, focusing on their mechanism of action, preclinical efficacy, and the available experimental data to support their potential as treatments for methamphetamine abuse. While lobeline has progressed to clinical trials, lobelane remains a promising preclinical candidate with a potentially more favorable pharmacological profile.[1]
Mechanism of Action: Targeting the Dopaminergic System
Both lobeline and lobelane exert their effects primarily by modulating the dopaminergic system, a key pathway in the rewarding effects of methamphetamine. Their main molecular target is the vesicular monoamine transporter 2 (VMAT2) , a protein responsible for packaging dopamine into synaptic vesicles for release.[1][2] By interacting with VMAT2, these compounds can alter dopamine storage and release, thereby counteracting the effects of methamphetamine.[1][2]
Methamphetamine's mechanism involves increasing cytosolic dopamine levels by inhibiting VMAT2 and promoting its reverse transport, leading to a surge in extracellular dopamine.[1] Lobeline and lobelane interfere with this process. A secondary target for both compounds is the dopamine transporter (DAT) , which is responsible for the reuptake of dopamine from the synaptic cleft.[1]
Signaling Pathway of Methamphetamine and Intervention by Lobelane/Lobeline
Quantitative Comparison of Preclinical Data
Preclinical studies have provided valuable quantitative data on the binding affinities and functional potencies of lobeline and lobelane at their primary molecular targets. These data are crucial for comparing their potential efficacy and selectivity.
Table 1: In Vitro Binding Affinity (Ki) and Inhibitory Potency (IC50) at VMAT2 and DAT
| Compound | VMAT2 Ki (nM) | DAT Ki (µM) | VMAT2 IC50 (µM) (Dopamine Uptake) | DAT IC50 (µM) (Dopamine Uptake) | VMAT2/DAT Selectivity Ratio |
| Lobeline | 900[2] | 80[2] | 0.88[2] | 31.6 | 67[1] |
| Lobelane | 45[1] | 1.57 | 0.045[1] | 1.57 | 35[1] |
Note: A lower Ki or IC50 value indicates higher binding affinity or inhibitory potency, respectively. The VMAT2/DAT selectivity ratio is calculated from the IC50 values for dopamine uptake.
Table 2: Efficacy in Inhibiting Methamphetamine-Evoked Dopamine Release
| Compound | IC50 (µM) | Maximum Inhibition (Imax) |
| Lobeline | 0.42[1] | 56.1%[1] |
| Lobelane | 0.65[1] | 73%[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical comparison of lobelane and lobeline.
VMAT2 Binding Assay ([³H]dihydrotetrabenazine - DTBZ - Binding)
This assay measures the ability of a compound to displace a radiolabeled ligand ([³H]DTBZ) from its binding site on VMAT2.
Detailed Steps:
-
Tissue Preparation: Whole rat brains are homogenized in a sucrose buffer. The homogenate is centrifuged to isolate the crude synaptosomal fraction containing VMAT2.
-
Incubation: Aliquots of the tissue preparation are incubated with a fixed concentration of [³H]DTBZ and varying concentrations of the test compound (lobelane or lobeline) or a known VMAT2 ligand for determining non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [³H]DTBZ from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay ([³H]Dopamine Uptake in Synaptosomes)
This assay assesses the functional inhibition of DAT by measuring the uptake of radiolabeled dopamine into synaptosomes.
Detailed Steps:
-
Synaptosome Preparation: Rat striatal tissue is homogenized and subjected to differential centrifugation to obtain a synaptosomal pellet.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: [³H]dopamine is added to the synaptosomal suspension to initiate uptake.
-
Uptake Termination: The uptake is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: The amount of [³H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.
-
Data Analysis: IC50 values are determined by analyzing the concentration-response curves.
Methamphetamine Self-Administration in a Runway Model
This behavioral model assesses the reinforcing properties of methamphetamine and the ability of a test compound to reduce drug-seeking behavior.[3]
Detailed Steps:
-
Surgery: Rats are surgically implanted with intravenous catheters to allow for drug self-administration.
-
Training: Rats learn to run down a straight alley to receive an infusion of methamphetamine in the goal box.[3]
-
Pretreatment: Before each test session, rats are administered either lobelane, lobeline, or a vehicle control.
-
Testing: The time it takes for the rat to traverse the runway and the number of methamphetamine infusions they self-administer are recorded.
-
Data Analysis: The effects of the test compounds on methamphetamine-seeking behavior are statistically analyzed.
Synthesis and Physicochemical Properties
Synthesis of Lobelane from Lobeline
Lobelane is a "des-oxygen" derivative of lobeline, meaning the ketone and hydroxyl groups are removed. The synthesis is a multi-step process.[4]
This compound
Lobeline Hydrochloride
Lobeline is commercially available as a hydrochloride salt. A patented preparation technique involves dissolving levo-lobeline in anhydrous ethanol and methyl tert-butyl ether, followed by the addition of a hydrogen chloride-ethanol solution to precipitate the hydrochloride salt.[5][6]
Physicochemical Properties of Lobeline Hydrochloride:
-
Appearance: White crystalline powder.[5]
-
Solubility: Soluble in water and ethanol.[7]
-
Stability: Stable in crystalline form but can undergo epimerization in solution, a process influenced by pH and temperature.[8]
Clinical Development
A critical aspect of comparing these two compounds is their stage of clinical development for treating methamphetamine abuse.
-
Lobeline: Has been evaluated in Phase 1 clinical trials for its interaction with methamphetamine in human subjects (NCT00439504).[7][9][10][11] These trials have assessed the safety and tolerability of lobeline when co-administered with methamphetamine.
-
This compound: There is currently no publicly available information on clinical trials of this compound for the treatment of methamphetamine abuse.
Discussion and Future Directions
The preclinical data strongly suggest that both lobeline and its analog, lobelane, have potential as treatments for methamphetamine abuse.
-
Potency and Selectivity: Lobelane demonstrates significantly higher potency at VMAT2, the primary therapeutic target, compared to lobeline.[1] However, lobeline shows a slightly better selectivity for VMAT2 over DAT.[1] The increased potency of lobelane at VMAT2 could translate to lower effective doses and potentially fewer off-target side effects.
-
Efficacy: In inhibiting methamphetamine-evoked dopamine release, lobelane shows a greater maximal effect than lobeline, suggesting it may be more effective at blunting the rewarding effects of methamphetamine.[1]
-
Clinical Potential: While lobeline has progressed to early-stage clinical trials, the preclinical advantages of lobelane, particularly its higher potency at VMAT2, make it a compelling candidate for further development. The lack of clinical data for lobelane is a significant gap that needs to be addressed to fully understand its therapeutic potential.
Future research should focus on:
-
Conducting head-to-head preclinical studies directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound and lobeline hydrochloride.
-
Initiating Phase 1 clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in humans.
-
Further elucidating the structure-activity relationships of lobelane analogs to identify compounds with even greater potency and selectivity for VMAT2.
Conclusion
Both lobeline and lobelane represent promising avenues for the development of pharmacotherapies for methamphetamine abuse. Based on the available preclinical data, lobelane appears to be a more potent VMAT2 inhibitor with greater efficacy in reducing methamphetamine-evoked dopamine release. However, lobeline has the advantage of having undergone initial clinical evaluation. The progression of this compound into clinical trials is a critical next step to determine if its preclinical advantages translate into a superior therapeutic agent for this challenging addiction.
References
- 1. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. um.edu.mt [um.edu.mt]
- 4. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105198795A - Preparation technique of lobeline hydrochloride - Google Patents [patents.google.com]
- 6. CN105198795B - A kind of preparation technology of lobeline hydrochloride - Google Patents [patents.google.com]
- 7. alpha-Lobeline hydrochloride | 134-63-4 [chemicalbook.com]
- 8. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
A Comparative Efficacy Analysis of Lobelane Hydrochloride and Other VMAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lobelane Hydrochloride against other commercially available Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, including tetrabenazine, deutetrabenazine, and valbenazine. The information is supported by preclinical and clinical data to aid in research and drug development efforts.
Introduction to VMAT2 Inhibition
Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles for subsequent release.[1] Inhibition of VMAT2 leads to a depletion of these monoamines in the presynaptic terminal, thereby reducing their availability in the synaptic cleft.[2][3] This mechanism of action is the foundation for the therapeutic effects of VMAT2 inhibitors in managing hyperkinetic movement disorders, where excessive dopaminergic activity is often implicated.[4] Conditions treated with VMAT2 inhibitors include chorea associated with Huntington's disease and tardive dyskinesia.[5][6]
Comparative Efficacy: Preclinical Data
The binding affinity of a compound to its target is a key indicator of its potential potency. The inhibition constant (Ki) represents the concentration of a ligand that will occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for Lobelane and other VMAT2 inhibitors, providing a direct comparison of their in vitro potency.
| Compound | VMAT2 Binding Affinity (Ki) | Species | Radioligand Used | Reference |
| Lobelane | 1.35 µM | Rat | [3H]MTBZ | [7] |
| Tetrabenazine | 100 nM | Human | - | [8] |
| 1.34 nM (Kd) | - | - | [9] | |
| 3.2 nM (IC50) | - | - | [10] | |
| (+)-α-Dihydrotetrabenazine (active metabolite of Tetrabenazine, Deutetrabenazine, and Valbenazine) | ~3 nM | - | - | [5] |
| Valbenazine | 110-190 nM | - | - | [2] |
| 150 nM | - | - | [5] | |
| Deutetrabenazine Metabolites (+ isomers) | ~10 nM (IC50) | - | - | [11] |
Comparative Efficacy: Clinical Data
While preclinical data for Lobelane shows promise, clinical trial data for this compound in the context of hyperkinetic movement disorders is not currently available. The following table presents a summary of the clinical efficacy of approved VMAT2 inhibitors in treating tardive dyskinesia and chorea associated with Huntington's disease. The primary endpoint for tardive dyskinesia is typically the change in the Abnormal Involuntary Movement Scale (AIMS) score, while for Huntington's disease, it is the change in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score.
| Drug | Indication | Key Clinical Trial Findings | Reference |
| Tetrabenazine | Huntington's Disease | - Significant improvement in UHDRS TMC score compared to placebo. | [6][12] |
| Tardive Dyskinesia (off-label) | - Limited high-quality data, but some studies show improvement in symptoms. | [5] | |
| Deutetrabenazine | Tardive Dyskinesia | - Significant reduction in AIMS scores compared to placebo. | [10][13][14] |
| Huntington's Disease | - Demonstrated efficacy in reducing chorea. | [6][12] | |
| Valbenazine | Tardive Dyskinesia | - Significant reduction in AIMS scores compared to placebo. | [10][13][14] |
| Huntington's Disease | - Showed improvement in UHDRS Total Motor Score. | [6][12] |
Signaling Pathway and Experimental Workflows
VMAT2 Signaling Pathway
The following diagram illustrates the role of VMAT2 in dopamine neurotransmission and the mechanism of action of VMAT2 inhibitors.
Caption: VMAT2 packages cytosolic dopamine into synaptic vesicles. VMAT2 inhibitors block this process, reducing dopamine release.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of a test compound for VMAT2.
Caption: Workflow for determining VMAT2 binding affinity using a radioligand binding assay.
Experimental Workflow: In Vivo Microdialysis
This diagram illustrates the workflow for an in vivo microdialysis experiment to measure the effect of a VMAT2 inhibitor on dopamine levels in a specific brain region.
Caption: Workflow for in vivo microdialysis to assess the effect of a VMAT2 inhibitor on dopamine levels.
Experimental Protocols
Radioligand Binding Assay for VMAT2
Objective: To determine the binding affinity (Ki) of a test compound for VMAT2.
Materials:
-
Cell membranes prepared from cells expressing VMAT2.
-
Radioligand (e.g., [3H]Tetrabenazine).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Plate Setup: Add binding buffer, the test compound at various concentrations, and the radioligand to the wells of a 96-well plate.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of a VMAT2 inhibitor on extracellular dopamine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., this compound).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Protocol:
-
Probe Implantation: Anesthetize the animal (e.g., a rat) and use a stereotaxic apparatus to surgically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable dopamine levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in extracellular dopamine concentrations.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using an HPLC-ECD system.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of the test compound over time.
Conclusion
This guide provides a comparative overview of this compound and other VMAT2 inhibitors based on available preclinical and clinical data. While Lobelane demonstrates in vitro activity at the VMAT2 transporter, further clinical research is necessary to establish its efficacy in treating hyperkinetic movement disorders. The established VMAT2 inhibitors—tetrabenazine, deutetrabenazine, and valbenazine—have demonstrated clinical utility in managing conditions such as tardive dyskinesia and Huntington's disease chorea. The provided experimental protocols and diagrams offer a foundational understanding for researchers interested in the evaluation and development of novel VMAT2 inhibitors.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. icer.org [icer.org]
- 6. Frontiers | Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington’s disease chorea based on network meta-analysis [frontiersin.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 12. Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington’s disease chorea based on network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. physiciansweekly.com [physiciansweekly.com]
Lobelane Hydrochloride's Interaction with Neurotransmitter Transporters: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount. This guide provides a detailed comparison of lobelane hydrochloride's binding affinity and functional inhibition across key neurotransmitter transporters, supported by experimental data and detailed protocols.
Lobelane, a defunctionalized analog of the natural alkaloid lobeline, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. Its mechanism of action is complex, involving interactions with various neuronal targets, including neurotransmitter transporters. This guide focuses on lobelane's cross-reactivity with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as the vesicular monoamine transporter 2 (VMAT2), providing a comparative overview of its potency and selectivity.
Comparative Binding Affinity and Functional Inhibition
The following table summarizes the binding affinity (Ki) and functional inhibition (IC50) values of lobelane and its parent compound, lobeline, for various neurotransmitter transporters. These values are crucial for assessing the compound's potency and potential for off-target effects. Data for well-established transporter inhibitors are included for comparison.
| Compound | DAT (Ki in µM) | SERT (Ki in µM) | NET (Ki in µM) | VMAT2 (Ki in µM) |
| Lobelane | 1.57 - 1.95[1] | 46.8 (for Lobeline)[2] | Not Reported | 0.92 - 0.97[1] |
| Lobeline | 28.2 - 80[2][3] | 46.8[2] | Not Reported | 2.04 - 5.46[1][4] |
| Cocaine | 0.23 | 0.74 | 0.48 | - |
| GBR 12909 | - | - | - | - |
| Fluoxetine | - | - | - | - |
Note: Data for lobelane at NET was not available in the reviewed literature. Data for lobeline at SERT is used as a proxy. Ki values represent the concentration of the drug that will bind to half of the receptors in the absence of the natural ligand, while IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Signaling Pathways and Experimental Workflow
To determine the binding affinity and functional inhibition of compounds like lobelane at neurotransmitter transporters, researchers typically employ radioligand binding assays and neurotransmitter uptake inhibition assays. The general workflow for these experiments is depicted below.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate or adapt these procedures.
Radioligand Binding Assay for DAT, SERT, and NET
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the dopamine, serotonin, and norepinephrine transporters.
1. Preparation of Synaptosomal Membranes:
-
Rodent brains (e.g., rat striatum for DAT, whole brain minus striatum and cerebellum for SERT and NET) are rapidly dissected and homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and subjected to osmotic shock by adding cold distilled water.
-
The suspension is centrifuged again at 40,000 x g for 20 minutes at 4°C. The final pellet, containing the synaptosomal membranes, is resuspended in assay buffer.
2. Binding Assay:
-
The binding assay is performed in a 96-well plate format.
-
Each well contains a final volume of 250 µL, consisting of:
-
50 µL of synaptosomal membrane preparation.
-
50 µL of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd.
-
50 µL of varying concentrations of this compound or a reference compound.
-
100 µL of assay buffer.
-
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT, 1 µM fluoxetine for SERT, or 1 µM desipramine for NET).
-
The plate is incubated at room temperature (or 4°C, depending on the transporter) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Radioactivity Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition data are analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Neurotransmitter Uptake Inhibition Assay
This protocol outlines a general method for determining the functional inhibition (IC50) of neurotransmitter uptake by a compound.
1. Preparation of Synaptosomes:
-
Synaptosomes are prepared as described in the binding assay protocol (Step 1), but the final pellet is resuspended in a Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM ascorbic acid, and 10 µM pargyline, pH 7.4).
2. Uptake Inhibition Assay:
-
The assay is conducted in a 96-well plate format.
-
Synaptosomes are pre-incubated with varying concentrations of this compound or a reference compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake is initiated by the addition of a specific radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Km for uptake.
-
The incubation is allowed to proceed for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.
-
Non-specific uptake is determined in the presence of a high concentration of a known selective uptake inhibitor (e.g., 10 µM cocaine for DAT, 1 µM fluoxetine for SERT, or 1 µM desipramine for NET) or by conducting the assay at 4°C.
3. Termination and Measurement:
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
References
- 1. Lobeline attenuates methamphetamine-induced changes in vesicular monoamine transporter 2 immunoreactivity and monoamine depletions in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Lobelane Hydrochloride's Effects on Dopamine Release: A Comparative Guide
A Comparative Analysis of Lobelane and Lobeline on Dopaminergic Pathways
This guide provides a detailed comparison of the effects of lobelane hydrochloride and its precursor, lobeline, on dopamine release. The focus is on the reproducibility of their mechanisms of action, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Recent research indicates that the primary mechanism of lobelane and lobeline on dopamine function is not direct release, but rather the modulation of dopamine storage and transport. A reevaluation of lobeline's mechanism of action reveals that it inhibits dopamine uptake into and promotes its release from presynaptic storage vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2).[1] This interaction perturbs the fundamental processes of dopamine storage and release.[1]
Quantitative Comparison of Lobelane and Lobeline
The following tables summarize the quantitative data on the potency of lobelane and lobeline in inhibiting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).
| Compound | Inhibition of [3H]DA Uptake at DAT (Ki, µM) | Inhibition of [3H]DA Uptake at VMAT2 (Ki, µM) | VMAT2/DAT Selectivity Ratio |
| Lobeline | 31.6 | 0.47 | 67 |
| Lobelane | 1.57 | 0.045 | 35 |
| Nor-lobelane | - | 0.044 | - |
Data compiled from multiple studies.[2][3]
| Compound | Inhibition of Methamphetamine-Evoked Dopamine Overflow |
| IC50 (µM) | |
| Lobeline | 0.42 |
| Lobelane | 0.65 |
This data highlights lobelane's greater maximal effect in inhibiting methamphetamine-induced dopamine release compared to lobeline.[2][3]
Signaling Pathway and Mechanism of Action
Lobelane and lobeline exert their effects on dopamine levels primarily through their interaction with VMAT2. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of lobelane's interaction with VMAT2 and DAT.
Experimental Protocols
The reproducibility of the findings on lobelane's effects is supported by consistent results obtained through standardized experimental protocols. Below are summaries of key methodologies.
Vesicular [3H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a functional measure of VMAT2 activity.
Caption: Workflow for a vesicular [3H]Dopamine uptake assay.
Protocol Details:
-
Preparation of Synaptic Vesicles: Striata from rats are homogenized in a sucrose solution. The homogenate undergoes a series of centrifugations to isolate the synaptic vesicle fraction.[2]
-
Uptake Assay: The isolated vesicles are incubated with a known concentration of [3H]dopamine in the presence of varying concentrations of the test compound (e.g., lobelane).[2]
-
Termination and Measurement: The uptake reaction is stopped, typically by rapid filtration through glass fiber filters to separate the vesicles from the incubation medium. The radioactivity trapped on the filters, representing the amount of [3H]dopamine taken up by the vesicles, is then quantified using liquid scintillation spectrometry.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [3H]dopamine uptake (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki).[2]
[3H]Dihydrotetrabenazine (DTBZ) Binding Assay
This assay is used to determine the affinity of a compound for the tetrabenazine binding site on VMAT2.
Protocol Details:
-
Membrane Preparation: Brain tissue (e.g., whole brain excluding cerebellum or striatum) is homogenized and centrifuged to obtain a membrane preparation containing VMAT2.[2]
-
Binding Assay: The membrane preparation is incubated with [3H]DTBZ and varying concentrations of the competing ligand (e.g., lobelane).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured.
-
Data Analysis: The data is used to calculate the IC50 and subsequently the Ki of the test compound for the DTBZ binding site on VMAT2.[2]
Synaptosomal [3H]Dopamine Uptake Assay
This assay measures the inhibition of dopamine uptake at the dopamine transporter (DAT) on the presynaptic membrane.
Protocol Details:
-
Synaptosome Preparation: Striatal tissue is homogenized in a sucrose solution and centrifuged to obtain a crude synaptosomal pellet.[2]
-
Uptake Assay: Synaptosomes are incubated with [3H]dopamine in the presence of different concentrations of the test compound.
-
Termination and Measurement: The uptake is terminated by rapid filtration, and the radioactivity of the synaptosomes is measured.
-
Data Analysis: The IC50 and Ki values for the inhibition of DAT are calculated.[2]
Reproducibility and Consistency of Findings
The reported effects of lobelane and its precursor, lobeline, on VMAT2 and DAT have been consistently observed across multiple studies. The competitive nature of VMAT2 inhibition by both lobeline and lobelane has been demonstrated through kinetic analyses, which show an increase in the Km for [3H]DA uptake without a significant change in Vmax.[2] Furthermore, structure-activity relationship studies have consistently shown that modifications to the lobeline structure, such as the saturation of the side chains to form lobelane, enhance potency at VMAT2.[2][3]
While the direct term "reproducibility" is not the primary focus of the cited literature, the consistency of the findings regarding the mechanism of action, the relative potencies of lobelane and lobeline, and their effects on methamphetamine-induced dopamine overflow strongly suggest a reproducible phenomenon. The use of standardized and well-described experimental protocols, such as the radioligand binding and uptake assays, further supports the reliability of these findings within the scientific community.
Conclusion
The available evidence consistently demonstrates that this compound's primary effect on dopamine release is mediated through the inhibition of VMAT2. This mechanism is reproducible across studies utilizing standard neurochemical assays. When compared to its precursor, lobeline, lobelane exhibits a higher potency at VMAT2 and a greater maximal effect in inhibiting methamphetamine-evoked dopamine overflow. The detailed experimental protocols and consistent quantitative data provide a solid foundation for further research and development of lobelane and its analogs as potential therapeutic agents.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Lobelane Hydrochloride and bupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Lobelane Hydrochloride and bupropion, two compounds with significant pharmacological interest, particularly in the context of addiction and neuropsychiatric disorders. The following sections objectively evaluate their mechanisms of action, receptor binding profiles, and pharmacokinetic properties, supported by experimental data.
Mechanism of Action
This compound primarily exerts its effects through interaction with the vesicular monoamine transporter 2 (VMAT2) and nicotinic acetylcholine receptors (nAChRs). As a VMAT2 inhibitor, lobelane disrupts the packaging of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles, thereby affecting their subsequent release.[1][2] Its activity at nAChRs is complex, exhibiting both antagonist and partial agonist properties depending on the receptor subtype.[1][2]
Bupropion is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters.[3] Additionally, bupropion and its major active metabolite, hydroxybupropion, act as non-competitive antagonists at various nAChRs.[5] Bupropion's therapeutic effects in smoking cessation are attributed to this dual action of attenuating nicotine withdrawal symptoms and reducing the rewarding effects of nicotine.
Receptor and Transporter Binding Affinity
The following table summarizes the in vitro binding affinities (Ki or IC50) of Lobelane and bupropion for key molecular targets. Lower values indicate higher affinity.
Table 1: Receptor and Transporter Binding Affinities (nM)
| Target | This compound | Bupropion |
| Monoamine Transporters | ||
| Dopamine Transporter (DAT) | ~80,000 (IC50)[1] | 526[5] |
| Norepinephrine Transporter (NET) | - | 1,980[5] |
| Serotonin Transporter (SERT) | - | >10,000[4] |
| Vesicular Monoamine Transporter 2 (VMAT2) | 970 (Ki)[1] | - |
| Nicotinic Acetylcholine Receptors (nAChRs) | ||
| α4β2 | 4 (Ki)[2][6] | - |
| α7 | - | - |
| α3β2 | Antagonist[7] | Antagonist |
| α3β4 | Antagonist[7] | Antagonist |
Pharmacokinetics
A comparative overview of the pharmacokinetic properties of Lobelane and bupropion is presented below. It is important to note that human pharmacokinetic data for lobelane is limited.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (in Rats) | Bupropion (in Humans) |
| Absorption | Rapidly absorbed | Rapidly absorbed[8][9] |
| Time to Peak Plasma Concentration (Tmax) | ~0.1 hours (oral) | 2-3 hours (Immediate Release)[8][9] |
| Protein Binding | - | ~84%[9] |
| Metabolism | - | Extensively hepatic via CYP2B6 to active metabolites (hydroxybupropion, threohydrobupropion, erythrohydrobupropion)[4][9] |
| Elimination Half-life (t1/2) | ~2 hours (oral) | ~14 hours (beta phase)[8] |
| Bioavailability | ~14% (oral) | - |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Simplified signaling pathways of Lobelane and bupropion.
Experimental Workflows
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of bupropion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
In Vivo Validation of Lobelane Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lobelane Hydrochloride's performance with other alternatives, supported by experimental data, to elucidate its in vivo mechanism of action. Lobelane, a defunctionalized analog of the natural alkaloid lobeline, has emerged as a promising compound for therapeutic development, particularly in the context of substance use disorders. Its primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the storage and release of neurotransmitters like dopamine.[1][2][3] This guide will delve into the in vivo evidence supporting this mechanism and draw comparisons with Varenicline, a well-established smoking cessation aid that acts on nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action: VMAT2 Inhibition
Lobelane's therapeutic potential is primarily attributed to its interaction with VMAT2.[1][2] VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release. By inhibiting VMAT2, lobelane is thought to reduce the amount of dopamine available for release, thereby attenuating the reinforcing effects of psychostimulants like methamphetamine.[1][3] Unlike its parent compound, lobeline, lobelane exhibits greater selectivity for VMAT2 over nAChRs, which is a desirable characteristic for minimizing off-target effects.[1][4]
In Vivo Validation: Effects on Dopamine Release and Behavior
In vivo studies have been instrumental in validating lobelane's mechanism of action. These studies typically involve animal models and techniques such as in vivo microdialysis to measure real-time changes in extracellular dopamine levels in specific brain regions, and behavioral assays like self-administration to assess the rewarding effects of drugs.
Dopamine Release
In vivo microdialysis studies have shown that VMAT2 inhibitors can modulate dopamine dynamics. While lobeline itself did not significantly alter basal dopamine levels in some studies, its analogs, designed for higher VMAT2 affinity, are expected to have a more pronounced effect.[5] The primary in vivo effect of VMAT2 inhibition by compounds like lobelane is an increase in the cytosolic metabolism of dopamine, leading to higher extracellular concentrations of its metabolite, DOPAC.[5]
Behavioral Effects
The most compelling in vivo validation of lobelane's mechanism comes from behavioral studies. In rat models of methamphetamine self-administration, acute administration of lobelane has been shown to decrease the intake of the drug.[6] This suggests that by inhibiting VMAT2, lobelane reduces the rewarding properties of methamphetamine, making it less likely for the animals to self-administer it.[3][6] However, it is important to note that tolerance to this effect has been observed with repeated administration in some studies.[3]
Comparative Analysis: Lobelane vs. Varenicline
A comparison with Varenicline provides a clear distinction in the mechanisms of action for treating addiction. While lobelane targets the presynaptic release of dopamine via VMAT2, Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors.[7][8][9]
| Feature | This compound | Varenicline |
| Primary Target | Vesicular Monoamine Transporter 2 (VMAT2)[1][2] | α4β2 Nicotinic Acetylcholine Receptor (nAChR)[7][8][9] |
| Mechanism | Inhibits dopamine packaging into vesicles, reducing its release.[1][3] | Partial agonist activity, reducing nicotine craving and withdrawal symptoms.[8][10] |
| Effect on Dopamine | Indirectly modulates dopamine release by affecting its storage.[5] | Modulates dopamine release in the nucleus accumbens.[11][12] |
| Therapeutic Use | Investigated for psychostimulant abuse.[1][3] | FDA-approved for smoking cessation.[9] |
Quantitative Data Summary
The following tables summarize the binding affinities of Lobelane, its parent compound Lobeline, and Varenicline for their respective primary targets.
Table 1: Binding Affinities (Ki) of Lobelane and Related Compounds
| Compound | Target | Binding Affinity (Ki) | Reference |
| Lobelane | VMAT2 | 0.97 µM | [1] |
| Lobeline | VMAT2 | 2.04 µM | [1] |
| Lobeline | α4β2* nAChR | 4 nM | [13] |
| GZ-793A (Lobelane analog) | VMAT2 | 0.026 µM | [5] |
Table 2: Binding Affinity (Ki) of Varenicline
| Compound | Target | Binding Affinity (Ki) | Reference |
| Varenicline | α4β2 nAChR | 0.4 nM | [7] |
Key Experimental Protocols
Below are detailed methodologies for key in vivo experiments used to validate the mechanism of action of compounds like this compound.
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine and its metabolites in the nucleus accumbens of freely moving rats following administration of the test compound.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the nucleus accumbens under anesthesia. Animals are allowed to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semipermeable membrane through which artificial cerebrospinal fluid (aCSF) is perfused at a constant flow rate (e.g., 1-2 µL/min).[14]
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[14]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Post-Drug Collection: Dialysate samples continue to be collected for a specified period after drug administration.
-
Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14]
-
Data Expression: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline.
Methamphetamine Self-Administration
Objective: To assess the effect of a test compound on the reinforcing properties of methamphetamine.
Protocol:
-
Animal Preparation: Rats are surgically implanted with an intravenous jugular catheter for drug self-administration.[15]
-
Training: Rats are placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of methamphetamine (e.g., 0.05-0.1 mg/kg/infusion) on a fixed-ratio schedule of reinforcement (e.g., FR1 or FR5).[6][16] Training continues until a stable pattern of self-administration is established.
-
Pre-treatment: Prior to a self-administration session, rats are pre-treated with the test compound (e.g., this compound) or vehicle.
-
Test Session: Rats are placed back in the operant chambers, and the number of lever presses and infusions earned is recorded over a set period (e.g., 2 hours).
-
Control Group: To assess for non-specific effects on motor activity or motivation, a separate group of rats may be trained to self-administer a non-drug reinforcer, such as sucrose, and tested with the compound.[6]
-
Data Analysis: The primary endpoint is the number of methamphetamine infusions self-administered. A significant reduction in infusions in the drug-treated group compared to the vehicle group suggests that the compound has reduced the reinforcing efficacy of methamphetamine.
Visualizations
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibalex.org [bibalex.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Varenicline decreases ethanol intake and increases dopamine release via neuronal nicotinic acetylcholine receptors in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Punishment-Induced Suppression of Methamphetamine Self-Administration Is Accompanied by the Activation of the CPEB4/GLD2 Polyadenylation Complex of the Translational Machinery [mdpi.com]
Comparative analysis of the pharmacokinetics of Lobelane Hydrochloride and its analogs
A Comparative Analysis of the VMAT2 Inhibitory Activity of Lobelane Hydrochloride and its Analogs
Introduction
Lobelane, a defunctionalized analog of the natural alkaloid lobeline, has emerged as a significant pharmacological tool for studying the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles. Its inhibition can modulate dopaminergic neurotransmission, making it a target for therapeutic interventions in conditions like substance abuse.[3][4][5] This guide provides a comparative analysis of the in vitro VMAT2 inhibitory activity of this compound and a series of its structural analogs. The data presented herein is intended to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds.
Comparative Analysis of VMAT2 Inhibition
The following table summarizes the inhibitory potency (Ki) of lobelane and its analogs at the VMAT2 transporter, as determined by [3H]dopamine ([3H]DA) uptake inhibition assays. Lower Ki values indicate higher potency.
| Compound Name/Code | Analog Class | Ki (nM) for [3H]DA Uptake Inhibition | Reference |
| Lobelane | Piperidine (Baseline) | 45 | [4] |
| Nor-lobelane | Piperidine | 45 | [4] |
| Compound 22 | Pyrrolidine | 9.3 | [6] |
| Compound 23 | Pyrrolidine (N-methylated) | 19 | [6] |
| Compound 25 | Pyrrolidine | 14 | [6] |
| GZ-252B | Phenyl Ring-Substituted | 13-16 | [7] |
| GZ-252C | Phenyl Ring-Substituted | 13-16 | [7] |
| GZ-260C | Phenyl Ring-Substituted | 13-16 | [7] |
| GZ-272B | Phenyl Ring-Substituted (Biphenyl) | 127 | [7] |
| AV-1-294 | Phenyl Ring-Substituted (Indole) | 2130 | [7] |
| GZ-793A | N-1,2-Dihydroxypropyl | Similar to Lobelane | [1] |
| GZ-794A | N-1,2-Dihydroxypropyl | Similar to Lobelane | [1] |
| GZ-793A/B | N-1,2-Dihydroxypropyl (Enantiomers) | 8- to 10-fold lower potency than Lobelane | [1] |
| GZ-795A/B | N-1,2-Dihydroxypropyl (Enantiomers) | 8- to 10-fold lower potency than Lobelane | [1] |
| GZ-796A/B | N-1,2-Dihydroxypropyl (Enantiomers) | 90- to 100-fold lower potency than Lobelane | [1] |
| Analogs 25b, 27b, 28b, 30b | cis-2,6-piperidino | 430-580 | [3][8] |
Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to characterize the interaction of lobelane and its analogs with VMAT2.
Vesicular [3H]Dopamine Uptake Assay
This assay measures the functional inhibition of VMAT2 by quantifying the uptake of radiolabeled dopamine into synaptic vesicles.
-
Tissue Preparation: Striata from male Sprague-Dawley rats are homogenized in an ice-cold 0.32 M sucrose solution containing 5 mM NaHCO3 (pH 7.4).[1] The homogenate is then subjected to differential centrifugation to isolate a pellet enriched with synaptic vesicles.[1]
-
Assay Procedure: The vesicular suspension is incubated with varying concentrations of the test compounds and a fixed concentration of [3H]dopamine.[4] The reaction is initiated by the addition of the vesicles to the assay buffer.[4]
-
Termination and Measurement: Uptake is terminated by rapid filtration through glass fiber filters, which separates the vesicles from the incubation medium. The radioactivity retained on the filters, representing the [3H]dopamine taken up by the vesicles, is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known VMAT2 inhibitor, such as Ro4-1284.[4] Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined, and this value is used to calculate the inhibitory constant (Ki).
[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay
This assay is used to determine the affinity of the compounds for the tetrabenazine binding site on VMAT2.
-
Membrane Preparation: Rat whole brain (excluding the cerebellum) is homogenized in an ice-cold 0.32 M sucrose solution.[1] The homogenate undergoes differential centrifugation to isolate a membrane fraction rich in VMAT2.[1]
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]DTBZ and a range of concentrations of the competing test compounds.
-
Separation and Quantification: The reaction is terminated by rapid filtration to separate the membrane-bound [3H]DTBZ from the unbound radioligand. The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known VMAT2 ligand. Specific binding is then calculated, and the Ki values for the test compounds are determined from competitive binding curves.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the vesicular [3H]dopamine uptake assay.
Caption: Workflow for the Vesicular [3H]Dopamine Uptake Assay.
Conclusion
The comparative analysis of lobelane and its analogs reveals important structure-activity relationships for VMAT2 inhibition. Modifications to the core piperidine structure, such as ring contraction to a pyrrolidine or substitution on the phenyl rings, can significantly alter the inhibitory potency. This compilation of data and experimental protocols serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating the design and development of novel VMAT2 inhibitors with improved therapeutic potential.
References
- 1. Novel N-1,2-Dihydroxypropyl Analogs of Lobelane Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lobelane analogues as novel ligands for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenyl Ring-Substituted Lobelane Analogs: Inhibition of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lobelane analogues as novel ligands for the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lobelane Hydrochloride: A Guide for Laboratory Professionals
Lobelane Hydrochloride, a vesicular monoamine transporter-2 (VMAT2) inhibitor used in laboratory research, requires careful handling and disposal due to its potential hazards.[1] Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as toxic if swallowed or inhaled.[2][3] It may cause irritation to the eyes, skin, and respiratory tract.[4][5] Furthermore, it is very toxic to aquatic organisms and can have long-term adverse effects on the aquatic environment.[6] Therefore, it must be disposed of as hazardous waste and release into the environment must be avoided.[6]
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[5][6] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[6] The following protocol outlines the general steps for its proper disposal:
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must be in good condition and have a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[7] The label should also include the hazard characteristics (e.g., "Toxic") and the date when the waste was first added to the container.[8]
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the control of the laboratory personnel and away from general traffic.
-
Keep the waste container securely closed at all times, except when adding waste.[7]
-
Store the container in a secondary containment bin to prevent spills.[9]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowed time according to institutional and regulatory guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve completing a hazardous waste tag or an online request form.[10]
-
-
Decontamination of Empty Containers:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be considered non-hazardous and can be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal.[11]
-
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.[7] This is a violation of environmental regulations and can pose a significant hazard.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
-
In the event of a spill, immediately alert others in the area and follow your laboratory's spill response procedures. For minor spills, use an appropriate absorbent material, collect the contaminated material in a sealed container, and dispose of it as hazardous waste.[2][6]
Quantitative Data Summary
| Parameter | Information | Source |
| Acute Toxicity, Oral | Category 3 | [2][3][5] |
| Acute Toxicity, Inhalation | Category 3 | [2][3] |
| Aquatic Toxicity | Very toxic to aquatic life | [6] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. For detailed methodologies of experiments using this compound, please refer to relevant published scientific literature.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. youtube.com [youtube.com]
- 8. va.gov [va.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. forensicresources.org [forensicresources.org]
Essential Safety and Operational Guide for Handling Lobelane Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Lobelane Hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate PPE are mandatory.
Table 1: Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 3[1][3] |
| Acute Toxicity, Inhalation | Category 3[1][2] |
| Skin Contact | May cause skin irritation.[4] |
| Eye Contact | May cause eye irritation.[4] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[5] |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator where risk assessment shows air-purifying respirators are appropriate.[3] |
| Hand Protection | Chemical-resistant gloves | Use appropriate chemical-resistant gloves (minimum requirement BS EN 374:2003).[3] Inspect gloves before use. |
| Eye Protection | Safety glasses | Use appropriate safety glasses.[3] |
| Skin and Body Protection | Protective clothing | Wear appropriate protective clothing.[3] A lab coat is mandatory. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Experimental Workflow for Safe Handling
Caption: A workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and any other contaminated disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous waste in a clearly labeled, sealed container.[5] |
| Solutions containing this compound | Collect in a designated, sealed, and labeled hazardous waste container.[5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container.[5] |
All waste must be handled in accordance with local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4] |
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[4]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
